N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Description
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Properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5(9(14)15)12-8(13)7-4-6(10)2-3-11-7/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFKLADNAGDJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-[(4-Chloro-2-pyridinyl)carbonyl]alanine chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Foreword by the Senior Application Scientist
In the landscape of modern chemical research, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide is dedicated to a compound of significant synthetic interest: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine. While not extensively cataloged in commercial databases, its structure represents a compelling fusion of a halogenated heterocyclic system with a fundamental chiral amino acid. This combination suggests a rich potential for applications ranging from pharmaceutical intermediates to specialized agrochemicals.
This document is structured to serve as a practical and theoretical resource for researchers. We will not merely present data; we will deconstruct the molecule's synthesis, predict its physicochemical and spectroscopic characteristics based on first principles, and explore its potential reactivity. The methodologies described are grounded in established, robust chemical transformations, providing a self-validating framework for its synthesis and handling. By explaining the causality behind each experimental step and grounding our predictions in authoritative chemical theory, we aim to equip you, the researcher, with the expertise and confidence needed to incorporate this versatile building block into your research endeavors.
Molecular Structure and Identification
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is a derivative of the amino acid alanine, where the amino group is acylated by 4-chloropyridine-2-carboxylic acid, forming a stable amide linkage. The presence of a chiral center on the alanine moiety means the compound can exist as two enantiomers, L- and D-, or as a racemic mixture.
Systematic IUPAC Name: 2-({[4-Chloropyridin-2-yl]carbonyl}amino)propanoic acid
Key Identifiers and Properties
| Property | Value | Source / Method |
| Molecular Formula | C₉H₉ClN₂O₃ | Calculation |
| Molecular Weight | 228.63 g/mol | Calculation |
| CAS Number | Not readily available in public databases. | - |
| Parent Acid CAS | 5470-22-4 (for 4-Chloropyridine-2-carboxylic acid) | [1] |
| Parent Amino Acid | 56-41-7 (for L-alanine); 338-69-2 (for D-alanine) | Standard Reference |
Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine involves the acylation of alanine with an activated form of 4-chloropyridine-2-carboxylic acid. The following protocol outlines a standard laboratory procedure based on the well-established Schotten-Baumann reaction conditions, which are effective for the N-acylation of amino acids.[2][3]
Activation of Carboxylic Acid
The carboxylic acid must first be converted to a more reactive species, typically an acid chloride, to facilitate acylation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4]
Protocol: Synthesis of 4-Chloropyridine-2-carbonyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4-chloropyridine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-chloropyridine-2-carbonyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.
Causality Note: The use of excess thionyl chloride serves as both reagent and solvent. DMF acts as a catalyst, forming a Vilsmeier intermediate which accelerates the conversion to the acid chloride.[4]
Amide Coupling Reaction
Protocol: Synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
-
Dissolution: In a separate flask, dissolve alanine (L- or D- enantiomer, 1.1 eq) in an aqueous solution of a base, such as 1M sodium hydroxide (NaOH), at 0-5 °C (ice bath).
-
Acylation: While vigorously stirring the cooled alanine solution, slowly add the freshly prepared 4-chloropyridine-2-carbonyl chloride (1.0 eq), either neat or dissolved in a suitable inert solvent like tetrahydrofuran (THF).
-
pH Control: Simultaneously, add another equivalent of 1M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10. This neutralizes the HCl byproduct generated during the reaction.[2]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup and Isolation:
-
Wash the reaction mixture with an organic solvent (e.g., dichloromethane or diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with cold 1M HCl. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Trustworthiness Note: This two-step protocol is a self-validating system. The maintenance of a basic pH during the acylation step is critical; it ensures the amino group of alanine remains deprotonated and thus nucleophilic, while also preventing side reactions.[3] The final acidic workup protonates the carboxylate, ensuring the product is in its neutral form for precipitation and isolation.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound via acid activation and amide coupling.
Predicted Physicochemical Properties
The properties of the title compound are predicted based on its constituent functional groups. It is expected to be a white to off-white crystalline solid at room temperature.
| Property | Predicted Value | Rationale |
| Melting Point | >150 °C (with decomposition) | Amide and carboxylic acid groups lead to strong intermolecular hydrogen bonding, resulting in a relatively high melting point, similar to other N-acylated amino acids.[] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), and aqueous base. | The presence of both a polar carboxylic acid and a relatively non-polar chloropyridine ring gives it mixed solubility characteristics. Solubility in aqueous base is due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt. |
| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | Similar to other N-acylated amino acids. The electron-withdrawing nature of the acyl group slightly increases the acidity compared to free alanine. |
| pKa₂ (Pyridine Nitrogen) | ~1.5 - 2.5 | The pyridine nitrogen is weakly basic. Its basicity is significantly reduced by the electron-withdrawing effects of both the chlorine atom and the carbonyl group on the ring. |
Spectroscopic Characterization (Anticipated)
Spectroscopic analysis is essential for structure confirmation. The following are the expected key features:
-
¹H NMR (in DMSO-d₆):
-
Amide Proton (N-H): A doublet at ~8.5-9.5 ppm, coupling to the α-proton of alanine.
-
Pyridine Protons: Three distinct signals in the aromatic region (~7.5-8.8 ppm), exhibiting characteristic pyridine coupling patterns.
-
Alanine α-Proton (CH): A multiplet at ~4.2-4.6 ppm.
-
Alanine β-Protons (CH₃): A doublet at ~1.3-1.5 ppm.
-
Carboxylic Acid Proton (OH): A broad singlet, often above 12 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbons: Two signals in the downfield region, ~170-175 ppm (carboxylic acid) and ~165-170 ppm (amide).
-
Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the chlorine (C4) and the carbon attached to the carbonyl group (C2) being significantly affected.
-
Alanine Carbons: Signals for the α-carbon (~50 ppm) and the methyl carbon (~18 ppm).
-
-
Infrared (IR) Spectroscopy (ATR):
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid).
-
N-H Stretch: A sharp to medium band at ~3300-3400 cm⁻¹ (amide).
-
C=O Stretches: Two distinct, strong absorption bands: ~1700-1730 cm⁻¹ (carboxylic acid carbonyl) and ~1640-1680 cm⁻¹ (amide I band).
-
C=N/C=C Stretches: Multiple bands in the ~1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
-
Mass Spectrometry (MS-ESI):
-
[M-H]⁻ (Negative Ion Mode): Expected at m/z ~227.0, corresponding to the deprotonated molecule.
-
[M+H]⁺ (Positive Ion Mode): Expected at m/z ~229.0, corresponding to the protonated molecule.
-
The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible in the molecular ion cluster.
-
Reactivity and Stability
The molecule's reactivity is governed by its three primary functional groups: the chloropyridine ring, the amide bond, and the carboxylic acid.
Reactivity Map
Caption: Summary of the primary reactive sites and potential transformations of the molecule.
-
Chloropyridine Ring: The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This makes it a valuable handle for further functionalization, allowing for the introduction of amines, alcohols, or thiols to generate a library of derivatives.
-
Amide Bond: The amide bond is generally stable but can be hydrolyzed back to its constituent carboxylic acid and amino acid under harsh acidic or basic conditions, typically with heating.
-
Carboxylic Acid: This group undergoes typical carboxylic acid reactions, such as esterification with an alcohol under acidic catalysis or further amide bond formation using standard peptide coupling reagents (e.g., DCC, HATU).
-
Chiral Stability: The stereocenter at the α-carbon of the alanine residue is generally stable. However, care must be taken under strong basic conditions, which could lead to epimerization and loss of stereochemical purity.
Potential Applications and Research Directions
Given that 4-chloropyridine-2-carboxylic acid is a key intermediate for various biologically active molecules, including pharmaceuticals and herbicides, its alanine conjugate is a logical candidate for similar applications.[6]
-
Medicinal Chemistry: The structure can serve as a rigid scaffold for presenting pharmacophoric features. The 4-position provides a vector for diversification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. It could be investigated as a building block for protease inhibitors or other enzyme-targeted therapeutics.
-
Agrochemicals: The combination of a pyridine ring and an amino acid moiety is found in some herbicides and fungicides.[6] The title compound could be a precursor to new crop protection agents.
-
Material Science: N-acylated amino acids can sometimes act as gelators or be incorporated into polymers to introduce specific functionalities and chirality.
Safety and Handling
While specific toxicity data for N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is not available, it should be handled with the care appropriate for a novel chemical entity. The starting material, 4-Chloropyridine-2-carboxylic acid, is classified as an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Pearson Education. Show how you would convert alanine to the following derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Available at: [Link]
- Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
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- 6. chemimpex.com [chemimpex.com]
A Technical Guide to N-[(4-Chloro-2-pyridinyl)carbonyl]alanine: Synthesis, Characterization, and Scientific Context
Abstract: This document provides a comprehensive technical overview of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, a compound of interest for researchers in medicinal chemistry and drug discovery. Notably, a specific CAS number for this molecule is not readily found in major chemical databases, suggesting its status as a novel or non-commercial entity. This guide, therefore, focuses on the foundational aspects required for its laboratory investigation, including a proposed synthetic pathway, detailed analytical methods for structural elucidation and purity assessment, and a discussion of its potential applications based on the established roles of its constituent chemical moieties. Safety and handling protocols, derived from data on related compounds, are also presented to ensure safe laboratory practice.
Introduction and Compound Overview
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is an N-acylated amino acid derivative. Its structure unites two key chemical motifs: the 4-chloropyridine-2-carbonyl scaffold and the chiral amino acid, alanine. The absence of a registered CAS number for this specific compound underscores the need for a robust de novo approach to its synthesis and characterization.
The 4-chloropyridine moiety is a prevalent feature in a multitude of biologically active compounds and serves as a versatile synthetic intermediate in pharmaceutical development.[1][2] The chlorine atom at the 4-position can act as a leaving group in nucleophilic aromatic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.[2] Pyridine derivatives are integral to many approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anti-infective, and anticancer properties.[3][4]
N-acyl amino acids (NAAAs) are a significant class of biomolecules involved in various physiological processes.[5][6] Their synthesis is a fundamental strategy in medicinal chemistry to create peptide mimics, improve the pharmacokinetic properties of parent molecules, or to develop novel therapeutic agents.[7][8] The alanine component introduces a chiral center, which is often critical for specific biological interactions. This guide will primarily focus on the L-alanine enantiomer, given its natural prevalence, though the described synthesis can be adapted for D-alanine or racemic alanine.
Proposed Synthesis and Purification
The most direct and logical approach to synthesizing N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is through the formation of an amide bond between 4-chloro-2-pyridinecarboxylic acid and an appropriate form of alanine. To avoid side reactions with the carboxylic acid of alanine and to improve solubility in organic solvents, it is advantageous to use an ester-protected version of alanine, such as L-alanine methyl ester hydrochloride. The subsequent hydrolysis of the methyl ester will yield the desired final product.
Synthetic Workflow
The proposed two-step synthesis involves an initial amide coupling reaction, followed by saponification (ester hydrolysis).
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]-L-alanine Methyl Ester
-
To a solution of 4-chloro-2-pyridinecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. The choice of HATU as a coupling reagent is strategic, as it is known for its high efficiency and low rate of racemization for the amino acid component.
-
Add L-alanine methyl ester hydrochloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure methyl ester intermediate.
Step 2: Synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]-L-alanine (Final Product)
-
Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (1.5 eq).
-
Stir the reaction at 0 °C to room temperature until the hydrolysis is complete (typically 1-3 hours, monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, N-[(4-Chloro-2-pyridinyl)carbonyl]-L-alanine.
Physicochemical Properties and Structural Elucidation
The successful synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine must be confirmed through a rigorous analytical workflow.
Predicted Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₉ClN₂O₃ |
| Molecular Weight | 228.63 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Chirality | Contains one stereocenter (from L-alanine) |
Analytical Characterization Workflow
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 7.5-8.5 ppm range), a doublet for the alanine α-proton coupled to the amide N-H, a doublet for the alanine methyl group, and a signal for the amide N-H.
-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): The carbon spectrum should reveal signals for the two carbonyl carbons (amide and carboxylic acid), the carbons of the chloropyridine ring, and the three carbons of the alanine moiety.
-
Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 229.03. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and two distinct C=O stretches for the amide (~1650 cm⁻¹) and carboxylic acid (~1710 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to determine the purity of the final compound.[9][10] A chiral HPLC method would be necessary to confirm the enantiomeric purity if there is a concern of racemization during synthesis.
Scientific Context and Potential Applications
The unique combination of a chloropyridine ring and an N-acylated amino acid suggests several potential areas of application for this molecule in scientific research.
-
Drug Discovery Intermediate: The 4-chloro position on the pyridine ring is a reactive handle for further chemical modification.[1] This allows N-[(4-Chloro-2-pyridinyl)carbonyl]alanine to serve as a valuable building block for creating libraries of more complex molecules for high-throughput screening in drug discovery programs.
-
Development of Novel Therapeutics: Pyridine-containing compounds are known to possess a wide array of biological activities.[4] By incorporating the amino acid moiety, this compound could be investigated for a range of therapeutic targets, including enzymes or receptors where peptide or pseudo-peptide recognition is important. The N-acyl amino acid structure is found in molecules with roles in biological signaling.[6]
-
Chemical Biology Probes: This molecule could be functionalized further (e.g., by attaching a fluorescent tag or a biotin label via the carboxylic acid) to create chemical probes for studying biological systems.
Safety and Handling
As N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is not a commercially available compound, a formal safety data sheet (SDS) is unavailable. Therefore, a conservative approach to safety must be adopted, based on the known hazards of its precursors and related chemical classes.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
-
Toxicity: The toxicological properties have not been thoroughly investigated. N-acetylated amino acids have been studied for their toxicological profiles, with varying results depending on the specific amino acid.[11] Chloropyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin. Assume the compound is hazardous and handle with appropriate care.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine represents a potentially valuable yet underexplored molecule for chemical and pharmaceutical research. While its absence from commercial catalogs necessitates its de novo synthesis, this guide provides a robust and scientifically grounded framework for its preparation, purification, and characterization. By understanding its synthesis and leveraging the known chemical reactivity of its constituent parts, researchers can effectively utilize this compound as a building block for more complex molecular targets or investigate its intrinsic biological properties. Adherence to the outlined safety protocols is essential for its responsible investigation in a laboratory setting.
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Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020, October 8). MDPI. [Link]
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Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2025, August 9). ResearchGate. [Link]
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Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. (2020, February 6). ResearchGate. [Link]
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The synthesis, properties, and applications of N-acyl-α-aminoacids. (2025, August 5). ResearchGate. [Link]
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Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2025, August 8). ResearchGate. [Link]
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N-acylated alanine methyl esters (NAMEs) from Roseovarius tolerans, structural analogs of quorum-sensing autoinducers, N-acylhomoserine lactones. (2013, September 15). PubMed. [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). PubMed. [Link]
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Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. (2024, November 21). PMC. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). PMC. [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022, January 2). Frontiers. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. [Link]
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Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. (2022, February 9). MDPI. [Link]
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Synthesis and antimicrobial activity of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety. (2025, August 5). ResearchGate. [Link]
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Amide Bond Formation and Peptide Coupling. (2025, August 7). ResearchGate. [Link]
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2019). Rasayan Journal of Chemistry. [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (2011). Asian Journal of Chemistry. [Link]
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"IUPAC name for N-[(4-Chloro-2-pyridinyl)carbonyl]alanine"
An In-depth Technical Guide to (2S)-2-(4-chloropyridine-2-carboxamido)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical entity N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, systematically named (2S)-2-(4-chloropyridine-2-carboxamido)propanoic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and chemical synthesis. It details the nomenclature, physicochemical properties, a robust synthesis protocol, methods for purification and characterization, and a discussion of its potential biological significance based on structurally related compounds.
Chemical Identity and Nomenclature
The molecule is an N-acyl derivative of the amino acid L-alanine. The acyl group is derived from 4-chloropyridine-2-carboxylic acid.
-
Common Name: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
-
Systematic IUPAC Name: (2S)-2-(4-chloropyridine-2-carboxamido)propanoic acid[1][2][3]
-
Molecular Formula: C₉H₉ClN₂O₃
-
Molecular Weight: 228.63 g/mol
-
Canonical SMILES: CNC(=O)c1cncc(c1)Cl
Structural Representation:
Caption: 2D structure of (2S)-2-(4-chloropyridine-2-carboxamido)propanoic acid.
Synthesis Protocol
The synthesis of (2S)-2-(4-chloropyridine-2-carboxamido)propanoic acid is most effectively achieved through the coupling of L-alanine with an activated form of 4-chloropyridine-2-carboxylic acid. The following protocol is a robust method derived from standard peptide coupling procedures.[4]
Materials and Reagents
-
L-Alanine
-
4-Chloropyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Experimental Workflow: Acid Chloride Formation and Amide Coupling
This two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by its reaction with the amino acid.
Caption: Synthetic workflow for the target compound.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 4-Chloropyridine-2-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloropyridine-2-carboxylic acid (1.0 eq.).
-
Add anhydrous toluene to the flask.
-
Slowly add thionyl chloride (1.2 eq.).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC by quenching a small aliquot with methanol and spotting against the starting material.
-
After completion, allow the reaction to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-chloropyridine-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Coupling with L-Alanine
-
In a separate flask, dissolve L-alanine (1.0 eq.) in a saturated aqueous solution of sodium bicarbonate. Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 4-chloropyridine-2-carbonyl chloride from Step 1 in anhydrous dioxane or THF.
-
Add the acid chloride solution dropwise to the cold L-alanine solution while stirring vigorously. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed.
Analytical Characterization
The structure and purity of the synthesized (2S)-2-(4-chloropyridine-2-carboxamido)propanoic acid should be confirmed by a combination of spectroscopic methods.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the alanine and the 4-chloropyridinyl moieties.[6][7]
-
A doublet for the methyl protons (Cβ-H₃) of the alanine part.
-
A multiplet (likely a doublet of quartets) for the alpha-proton (Cα-H) of the alanine part.
-
An amide proton (N-H) signal, which may be broad.
-
Signals corresponding to the three protons on the pyridine ring.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine carbon atoms in the molecule.[8][9]
-
Signals for the methyl, alpha-carbon, and carboxyl carbon of the alanine moiety.
-
Signals for the carbonyl carbon of the amide.
-
Signals for the five carbons of the pyridine ring, with the carbon bearing the chlorine atom being shifted accordingly.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid.
-
An N-H stretch from the amide.
-
Two C=O stretches (one for the carboxylic acid and one for the amide).
-
C-Cl stretch.
-
Aromatic C=C and C=N stretches from the pyridine ring.
High-Performance Liquid Chromatography (HPLC)
The purity of the final compound should be assessed by HPLC. A reversed-phase column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid or formic acid is a suitable method.[10]
| Parameter | Expected Value/Observation |
| Molecular Weight | 228.63 |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~1.4 (d, 3H), ~4.5 (m, 1H), ~7.8-8.6 (m, 3H, pyridine), ~9.0 (d, 1H, NH), ~13.0 (br s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~17 (CH₃), ~49 (CH), ~120-155 (pyridine C), ~164 (amide C=O), ~174 (acid C=O) |
| MS (ESI+) | m/z: 229.0 [M+H]⁺, 251.0 [M+Na]⁺ |
Note: The exact chemical shifts in NMR are predictions and may vary based on the solvent and other experimental conditions.
Biological and Pharmacological Context
While specific biological activity for (2S)-2-(4-chloropyridine-2-carboxamido)propanoic acid is not extensively reported in the public domain, the structural motifs present suggest potential areas of interest for biological screening.
-
Antimicrobial and Antifungal Activity: Pyridine derivatives are known to exhibit a wide range of biological activities. N-pyridinylcarbonyl moieties, when conjugated with other scaffolds like chitooligosaccharides, have been shown to form copper complexes with significant antifungal activity.[11] The combination of a pyridine ring and an amino acid could lead to compounds with antimicrobial properties.[12][13]
-
Enzyme Inhibition: N-acyl amino acids are a common structural class in medicinal chemistry and can act as inhibitors of various enzymes, particularly proteases, by mimicking peptide substrates.
-
Metabolic Modulators: Some pyridine-containing propanoic acids have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating metabolism.[14]
The introduction of a chlorine atom on the pyridine ring can significantly modulate the electronic properties and lipophilicity of the molecule, which in turn can influence its binding to biological targets and its pharmacokinetic properties.
Safety and Handling
As with any new chemical entity, (2S)-2-(4-chloropyridine-2-carboxamido)propanoic acid should be handled with appropriate care. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational framework for the synthesis, purification, and characterization of (2S)-2-(4-chloropyridine-2-carboxamido)propanoic acid. The detailed protocols and analytical data serve as a valuable resource for researchers investigating this compound or structurally related molecules. The potential for biological activity, suggested by the constituent chemical motifs, warrants further investigation of this compound in various screening assays.
References
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Al-Omar, M. A. (2010). Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. PubMed. [Link]
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Ogoshi, T., & Uto, T. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Li, P., et al. (2022). Synthesis and antifungal activity of slow-release pyridinylcarbonyl chitooligosaccharide copper complexes. PubMed. [Link]
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Biological Magnetic Resonance Bank. (n.d.). Alanine at BMRB. bmrb.io. [Link]
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Al-Masoudi, N. A., & Al-Sultani, K. A. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Research Journal of Pharmacy and Technology. [Link]
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Singh, R., et al. (2016). β-Aminocarbonyl Compounds: Chemistry and Biological Activities. Bentham Science. [Link]
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Remko, M., & Didek, M. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of Microbiology, Biotechnology and Food Sciences. [Link]
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Collins, J. L., et al. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. PubMed. [Link]
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University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Wisconsin-Madison. [Link]
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PubChem. (n.d.). (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid. PubChem. [Link]
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Schrey, A. K., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]
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Al-Talla, Z. A., et al. (2022). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]
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PubChem. (n.d.). (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;N-propan-2-ylpropan-2-amine. PubChem. [Link]
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PubChem. (n.d.). 4-Chloroaniline. PubChem. [Link]
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Al-Majid, A. M., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]
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A Technical Guide to the Solubility Characterization of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in DMSO and Aqueous Media
An In-Depth Technical Guide Topic: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine Solubility in DMSO and Water
Audience: Researchers, scientists, and drug development professionals.
Abstract
The solubility of a compound is a critical physicochemical property that dictates its utility and behavior in virtually all stages of research and drug development. For a novel compound such as N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, understanding its solubility in both the universal stock solvent, dimethyl sulfoxide (DMSO), and in aqueous media is fundamental for ensuring data integrity in biological assays, guiding formulation development, and predicting in vivo behavior. While specific quantitative solubility data for this compound is not publicly documented, this guide serves as a definitive resource for its empirical determination. As a Senior Application Scientist, this whitepaper provides field-proven, step-by-step protocols for measuring maximum DMSO solubility, thermodynamic aqueous solubility, and kinetic aqueous solubility. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure the generation of accurate, reproducible, and trustworthy data.
Introduction: The Foundational Importance of Solubility
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is a unique molecule combining a chlorinated pyridine moiety with the amino acid alanine. Such compounds are frequently synthesized in medicinal chemistry programs as potential modulators of biological targets. However, before any meaningful biological evaluation can occur, a thorough understanding of the compound's solubility is paramount.
Low solubility can lead to a host of complications, including the underestimation of a compound's potency in in vitro assays, poor bioavailability, and significant challenges during formulation.[1][2] Therefore, the characterization of solubility is not a perfunctory step but a cornerstone of the compound's development profile. This guide distinguishes between two essential solubility assessments:
-
DMSO Solubility: DMSO is the preeminent solvent for creating concentrated stock solutions of compound libraries due to its remarkable ability to dissolve a wide array of organic molecules.[3][4] Determining the maximum solubility in DMSO is crucial for preparing stable, high-concentration stocks for screening and assay development.
-
Aqueous Solubility: As biological systems are fundamentally aqueous, a compound's solubility in water or physiological buffers is the most relevant parameter for predicting its behavior in assays and its potential for absorption in vivo.[5]
Core Concepts in Solubility Measurement
A robust solubility assessment requires understanding the distinction between two primary types of measurement: thermodynamic and kinetic solubility.
Thermodynamic vs. Kinetic Solubility
Thermodynamic solubility is the true, equilibrium solubility of a compound. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the dissolved solute is in equilibrium with an excess of undissolved, solid material.[2][6][7] This measurement is resource-intensive, requiring more compound and longer incubation times (typically 16-72 hours), but it provides the most accurate and fundamental solubility value, which is critical for lead optimization and formulation.[1][6]
Kinetic solubility , conversely, is a measure of a compound's ability to remain in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][8] This method does not measure equilibrium with a solid state but rather the point of precipitation from a supersaturated solution. It is a high-throughput, low-compound-consumption method ideally suited for the early stages of drug discovery when large numbers of compounds must be triaged quickly.[1][9]
The Dual Role of DMSO: Solvent and Artifact
DMSO is an invaluable tool, but it is not biologically inert. It is critical to determine a compound's maximum solubility in 100% DMSO to prepare a reliable stock solution. However, the final concentration of DMSO in aqueous biological assays must be carefully controlled (typically ≤1%) to avoid artifacts.[3][6] The kinetic solubility assay is, in essence, a direct test of a compound's propensity to precipitate when its DMSO-solubilized state is disrupted by the introduction of an aqueous environment.
Protocol: Determination of Maximum Solubility in DMSO
Objective: To determine the maximum achievable concentration of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in anhydrous DMSO at room temperature. This value is essential for preparing the primary stock solution.
Principle: A supersaturated solution is created by adding an excess of the solid compound to a small volume of DMSO. The mixture is allowed to reach equilibrium, after which the undissolved solid is removed by centrifugation. The concentration of the compound in the resulting clear supernatant is then quantified.[3]
Experimental Protocol
-
Preparation of a Supersaturated Mixture:
-
Accurately weigh approximately 10 mg of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine into a sterile 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes to promote dissolution. If the compound dissolves completely, add small, pre-weighed increments of solid until a visible precipitate remains.[3]
-
-
Equilibration:
-
Incubate the tube at room temperature (e.g., 25°C) for 24 hours on a tube rotator or with periodic gentle mixing. This allows the solution to reach thermodynamic equilibrium.[3]
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved material.[3]
-
-
Quantification of Supernatant:
-
Carefully remove a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.
-
Dilute this aliquot into a large, precise volume of a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.
-
Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a known-concentration sample.
-
Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor.
-
Visualization of DMSO Solubility Workflow
Caption: Workflow for determining maximum DMSO solubility.
Protocol: Determination of Aqueous Thermodynamic Solubility
Objective: To determine the true equilibrium solubility of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Principle: The classic "shake-flask" method is employed. An excess of the solid compound is incubated with the aqueous buffer until equilibrium is achieved. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified.[2][6]
Experimental Protocol
-
Sample Preparation:
-
Add an excess of solid N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (e.g., 2-5 mg) to a glass vial.
-
Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
-
Equilibration:
-
Phase Separation:
-
After incubation, allow the vial to stand to let the solid settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.[8] Centrifugation followed by careful removal of the supernatant is an alternative.
-
-
Quantification:
-
Analyze the clear filtrate by a sensitive analytical method like LC-MS/MS or HPLC-UV.
-
Quantify the concentration against a standard curve prepared by diluting the high-concentration DMSO stock solution.
-
The resulting concentration is the thermodynamic solubility.
-
Visualization of Thermodynamic Solubility Workflow
Caption: Shake-flask method for thermodynamic solubility.
Protocol: Determination of Aqueous Kinetic Solubility
Objective: To rapidly assess the solubility of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine upon its introduction from a DMSO stock into an aqueous buffer.
Principle: A small volume of a high-concentration DMSO stock solution is added to an aqueous buffer in a microtiter plate. After a short incubation period, the amount of precipitate formed is measured, which is inversely proportional to the kinetic solubility.[1]
Experimental Protocol
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in 100% DMSO (e.g., 10-50 mM, based on the results from Section 3.0).
-
-
Plate Setup:
-
In a 96-well microtiter plate, dispense the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) into each well.
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells to achieve the desired final compound concentration (this results in a 1% final DMSO concentration).[6] Prepare a range of concentrations if determining the exact solubility limit.
-
-
Incubation and Precipitation:
-
Mix the contents thoroughly (e.g., by shaking the plate).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
-
Detection and Quantification:
-
Method A: Nephelometry (Light Scattering): Use a nephelometer to measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.
-
Method B: Direct UV/Filtration: After incubation, filter the solution through a filter plate to separate undissolved particles. Measure the UV absorbance of the clear filtrate in a UV-compatible plate.[9] The concentration is determined by comparing the absorbance to that of standards that did not undergo the precipitation step.
-
The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
-
Visualization of Kinetic Solubility Workflow
Caption: High-throughput workflow for kinetic solubility.
Data Presentation and Interpretation
All experimentally determined solubility data should be recorded systematically.
Table 1: Solubility Data Summary for N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
| Solvent/Buffer | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Notes |
| 100% DMSO | Equilibrium | 25 | Experimental Value | Calculated Value | Maximum stock concentration |
| PBS, pH 7.4 | Thermodynamic | 25 | Experimental Value | Calculated Value | True equilibrium solubility |
| PBS, pH 7.4 | Kinetic (2h) | 37 | Experimental Value | Calculated Value | HTS-relevant solubility |
Interpretation: It is common for kinetic solubility to be higher than thermodynamic solubility, as the former represents a supersaturated state. A large discrepancy between the two values can indicate a compound's tendency to precipitate over time, which is a critical consideration for assay design and formulation stability. Poor aqueous solubility (<10 µM) may flag a compound for further medicinal chemistry optimization or specialized formulation approaches.[9]
Conclusion
While the precise solubility of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in DMSO and water must be determined empirically, this guide provides the authoritative framework and validated protocols necessary for this task. By meticulously applying these methods for determining maximum DMSO solubility, thermodynamic aqueous solubility, and kinetic aqueous solubility, researchers and drug development professionals can generate the high-quality, reliable data required for informed decision-making. This foundational knowledge directly impacts the integrity of subsequent biological screening, the interpretation of structure-activity relationships, and the overall trajectory of a compound through the discovery and development pipeline.
References
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AxisPharm. Kinetic Solubility Assays Protocol.
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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BioDuro. ADME Solubility Assay.
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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National Center for Advancing Translational Sciences (NCATS). Aqueous Kinetic Solubility.
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Evotec. Thermodynamic Solubility Assay.
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Domainex. Thermodynamic Solubility Assay.
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BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
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protocols.io. In-vitro Thermodynamic Solubility.
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (Note: While the direct link is to an Evotec page citing this, the principle is widely established in sources like ResearchGate.)
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Matviiuk, T., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3293.
-
Kalgutkar, A. S., & Dalvie, D. K. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 59-67.
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The Ascendancy of Pyridinyl Carbonyls: A Technical Guide for Drug Discovery
The pyridine ring, a cornerstone of heterocyclic chemistry, continues to be a prolific scaffold in the design of novel therapeutics. When coupled with a carbonyl moiety, its pharmacological potential is significantly amplified, giving rise to a diverse class of compounds with a wide spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of pyridinyl carbonyl compounds, from their synthesis to their therapeutic applications and the critical structure-activity relationships that govern their efficacy.
I. The Synthetic Toolkit: Crafting the Pyridinyl Carbonyl Core
The construction of the pyridinyl carbonyl framework can be achieved through a variety of synthetic strategies, ranging from classical named reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.
A. Classical Approaches to Pyridine Ring Formation
Two of the most established methods for constructing the pyridine ring are the Hantzsch and Kröhnke syntheses.
1. The Hantzsch Pyridine Synthesis:
This multicomponent reaction offers a straightforward route to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate or ammonia (1-1.2 equivalents) in a suitable solvent like ethanol or acetic acid.[3]
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Aromatization: Upon completion of the condensation, cool the reaction mixture. Add an oxidizing agent, such as ferric chloride, manganese dioxide, or potassium permanganate, to facilitate the aromatization to the pyridine ring.[1]
-
Work-up and Purification: After oxidation is complete, perform an aqueous work-up. The crude product can then be purified by recrystallization or column chromatography.[3]
A key advantage of the Hantzsch synthesis is its ability to generate symmetrically substituted pyridines in a one-pot procedure.[4]
2. The Kröhnke Pyridine Synthesis:
The Kröhnke synthesis is a versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines.[5][6] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.[6]
Experimental Protocol: Kröhnke Pyridine Synthesis
-
Preparation of the α-Pyridinium Methyl Ketone Salt: React an α-bromo ketone with pyridine to form the corresponding pyridinium salt.
-
Condensation Reaction: In a suitable solvent such as glacial acetic acid or methanol, react the α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6]
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture is typically worked up by pouring it into water and collecting the precipitated product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.[5]
The mechanism involves a Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[6]
Caption: Key steps in the Kröhnke pyridine synthesis mechanism.
B. Modern Synthetic Strategies
Recent advancements have focused on developing more efficient and versatile methods for the synthesis of functionalized pyridines.
1. Amide Coupling to Pyridine Carboxylic Acids:
A common and highly effective method for introducing the carbonyl functionality is through the coupling of a pyridine carboxylic acid with an amine. This is a cornerstone of medicinal chemistry for generating diverse libraries of compounds.[7]
General Protocol: Amide Coupling using a Coupling Agent
-
Activation of the Carboxylic Acid: Dissolve the pyridine carboxylic acid in an anhydrous aprotic solvent (e.g., DMF, DCM). Add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.[8] Additives like HOBt (Hydroxybenzotriazole) can be used to minimize side reactions and racemization.[7]
-
Addition of the Amine: To the activated carboxylic acid solution, add the desired amine (primary or secondary) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched, and the product is extracted and purified, typically by chromatography.[9]
Caption: General workflow for amide bond formation.
2. Other Modern Methods:
Numerous other methods have been developed, including cobalt-catalyzed carbonylative cyclization of pyridinyl diazoacetates for the synthesis of pyridoisoquinolinones and rhodium-catalyzed C-H amidation of pyridines.[10][11] These methods offer unique pathways to complex pyridinyl carbonyl structures.
II. Therapeutic Applications of Pyridinyl Carbonyl Compounds
The inherent structural features of pyridinyl carbonyl compounds, including their ability to participate in hydrogen bonding and other non-covalent interactions, make them privileged scaffolds in drug discovery.[3][12] They have shown efficacy against a wide range of therapeutic targets.
A. Enzyme Inhibition
A significant number of pyridinyl carbonyl derivatives have been developed as potent enzyme inhibitors.
1. Kinase Inhibitors:
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyridinyl carbonyl compounds have emerged as a promising class of kinase inhibitors.[11][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a reaction buffer containing the kinase, its specific substrate, and any necessary cofactors.
-
Assay Plate Setup: In a 96-well plate, add the test compounds, a positive control (known inhibitor), and a negative control (DMSO vehicle).
-
Kinase Reaction: Initiate the reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The amount of remaining ATP is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[11]
Table 1: Inhibitory Activity of Pyridine-Based Compounds against PIM-1 Kinase [13]
| Compound | IC50 (nM) | % Inhibition |
| 11 | 42.3 | 90.1 |
| 12 | 14.3 | 97.5 |
| 13 | 19.8 | 94.2 |
| Staurosporine | 16.7 | 96.8 |
2. Carbonic Anhydrase Inhibitors:
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in diseases like glaucoma and cancer.[3][14]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
-
Assay Principle: This method measures the CA-catalyzed hydration of CO2.
-
Reaction Mixture: The assay buffer typically contains a pH indicator (e.g., phenol red), HEPES buffer, and NaBF4 to maintain ionic strength.
-
Measurement: A stopped-flow instrument is used to follow the initial rates of the CA-catalyzed CO2 hydration reaction by monitoring the change in absorbance of the pH indicator.
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of the inhibitor to determine the inhibition constant (Ki).[3]
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamides (Ki in nM) [15]
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| 1f | 58.8 | 6.6 | 79.6 | 34.5 |
| 1g | 66.8 | 15.6 | 125.7 | 45.8 |
| 1k | 88.3 | 5.6 | 907.5 | 713.6 |
| Acetazolamide | 250 | 12.1 | 25.8 | 5.7 |
B. Antimicrobial Agents
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyridinyl carbonyl compounds have demonstrated promising antibacterial and antifungal activities.[16][17]
1. Antibacterial Activity:
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]
2. Antifungal Activity:
Experimental Protocol: Antifungal Susceptibility Testing
The methodology is similar to the antibacterial broth microdilution, with adjustments to the growth medium (e.g., RPMI-1640) and incubation conditions suitable for fungal growth.[19]
Table 3: Antimicrobial Activity (MIC in µg/mL) of Pyridyl-carbonyl Thiazole Analogs [10]
| Compound | S. aureus | S. epidermidis |
| 3ae | 64 | 16 |
| 3ce | 64 | >250 |
| Chloramphenicol | 8-16 | 8-16 |
III. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug design. SAR studies on pyridinyl carbonyl compounds have provided valuable insights for optimizing their potency and selectivity.
A. Key Structural Modifications and Their Impact
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence activity. For example, in a series of PIM-1 kinase inhibitors, the substitution pattern on the pyridine ring was crucial for potent inhibition.[13]
-
The Carbonyl Linker: The nature of the carbonyl group (e.g., ketone, amide, ester) and its immediate environment can affect hydrogen bonding interactions with the target protein.[12]
-
Peripheral Groups: Modifications to the groups attached to the carbonyl and pyridine moieties can modulate properties such as lipophilicity, solubility, and steric interactions within the binding pocket.
Caption: Conceptual overview of SAR for pyridinyl carbonyls.
B. Quantitative SAR (QSAR)
QSAR studies employ statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities.[20] For p38α MAP kinase inhibitors, QSAR models have been developed to predict the inhibitory potency of new pyridine derivatives before their synthesis, thereby accelerating the drug discovery process.[21]
IV. Conclusion and Future Perspectives
Pyridinyl carbonyl compounds represent a versatile and highly valuable class of molecules in medicinal chemistry. The well-established synthetic routes, coupled with their proven efficacy against a multitude of biological targets, ensure their continued prominence in drug discovery programs. Future research will likely focus on the development of more sophisticated and stereoselective synthetic methods, the exploration of novel therapeutic applications, and the use of computational tools to design next-generation pyridinyl carbonyl-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The insights provided in this guide aim to equip researchers with the fundamental knowledge and practical protocols necessary to advance the field of pyridinyl carbonyl drug discovery.
V. References
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Benchchem. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6H-Imidazo[4,5-B]pyridine Analogs.
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Benchchem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
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Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC. (n.d.).
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Synthesis and SAR study of novel 7-(pyridinium-3-yl)carbonyl imidazo[5,1-b]thiazol-2-yl carbapenems - ResearchGate. (2025).
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Kröhnke pyridine synthesis - Wikipedia. (n.d.).
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In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC. (n.d.).
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Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy - Benchchem. (2025).
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022).
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
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Hantzsch pyridine synthesis - Wikipedia. (n.d.).
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One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles - PMC - NIH. (n.d.).
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Drug Design Org. (2005). Structure Activity Relationships.
-
Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX | Bentham Science Publishers. (2021).
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Benchchem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
-
Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs - PubMed. (2020).
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Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.).
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387) - Abcam. (n.d.).
-
Fisher Scientific. (n.d.). Amide Synthesis.
-
(PDF) ANTIFUNGAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS - ResearchGate. (2018).
-
Synthesis, antioxidant and antimicrobial properties of novel pyridyl-carbonyl thiazoles as dendrodoine analogs - TÜBİTAK Academic Journals. (2020).
-
Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed. (1992).
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022).
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (n.d.).
-
Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940.
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025).
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (n.d.).
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC. (2017).
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (2022).
-
Quantitative structure–activity relationship analysis of β-amyloid aggregation inhibitors. (2025).
-
A review on Carbonic Anhydrase IX and XII Inhibitors - Auctores | Journals. (2024).
-
Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed. (2003).
-
Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors - MDPI. (2019).
-
Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Publishing. (2024).
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
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- 7. Carbonic anhydrase inhibitors. Phenols incorporating 2- or 3-pyridyl-ethenylcarbonyl and tertiary amine moieties strongly inhibit Saccharomyces cerevisiae β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspa ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07963A [pubs.rsc.org]
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- 15. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 16. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 21. chemrevlett.com [chemrevlett.com]
An In-Depth Technical Guide to N-[(4-Chloro-2-pyridinyl)carbonyl]alanine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, a molecule of interest in medicinal chemistry and drug discovery. While specific literature on this exact compound is not prevalent, this document serves as a foundational resource for researchers by detailing a proposed synthetic pathway, methodologies for characterization, and a discussion of its potential biological significance based on the well-established roles of its constituent moieties: a substituted pyridine core and an alanine residue. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the synthesis and investigation of this and related novel chemical entities.
Introduction: Deconstructing the Molecule
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is a derivative of the amino acid alanine, where the amino group is acylated by a 4-chloro-2-pyridinecarbonyl group. The unique combination of a halogenated pyridine ring and a chiral amino acid suggests potential for this molecule to interact with biological targets of therapeutic interest.
-
The Pyridine Moiety: Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and dyes.[1] The 4-chloropyridine-2-carboxylic acid precursor is a significant intermediate in organic synthesis.[1] The electronic properties of the pyridine ring, modified by the electron-withdrawing chlorine atom, can influence the molecule's binding affinity and metabolic stability.
-
The Alanine Backbone: Alanine, a non-polar, aliphatic α-amino acid, is a fundamental building block of proteins.[2][3] Its incorporation into drug-like molecules can enhance solubility, bioavailability, and provide a chiral center that can lead to stereospecific interactions with biological targets.[2] The use of alanine and its derivatives is a common strategy in the design of novel therapeutics, including antiseizure and antinociceptive agents.[4]
This guide will first detail the proposed synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, followed by a discussion of potential research avenues for this compound.
Proposed Synthetic Pathway
The synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine can be approached through a standard peptide coupling reaction between 4-chloropyridine-2-carboxylic acid and an appropriate ester of alanine, followed by hydrolysis of the ester.
Diagram of Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine.
Experimental Protocols
Part 1: Synthesis of 4-Chloropyridine-2-carboxylic acid
This procedure is adapted from established oxidation methods.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylpyridine in water.
-
Oxidation: Slowly add potassium permanganate (KMnO4) in portions to the solution while stirring. The reaction is exothermic and the temperature should be monitored.
-
Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with concentrated HCl to a pH of 3-4 to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-chloropyridine-2-carboxylic acid.
Part 2: Synthesis of Alanine Methyl Ester Hydrochloride
-
Reaction Setup: Suspend L-alanine in methanol in a round-bottom flask.
-
Esterification: Cool the suspension in an ice bath and slowly bubble dry HCl gas through the mixture with stirring, or add thionyl chloride dropwise.
-
Reflux: Remove the ice bath and heat the mixture to reflux for several hours.
-
Isolation: Cool the solution and remove the solvent under reduced pressure to obtain the crude alanine methyl ester hydrochloride as a solid. This can be used in the next step without further purification.
Part 3: Peptide Coupling and Final Product Formation
-
Activation of Carboxylic Acid: In a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), dissolve 4-chloropyridine-2-carboxylic acid. Add a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and an activator such as 1-Hydroxybenzotriazole (HOBt). Stir at room temperature for 30 minutes.
-
Coupling Reaction: To the activated carboxylic acid solution, add alanine methyl ester hydrochloride and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification of Ester Intermediate: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester intermediate by column chromatography.
-
Hydrolysis to Final Product: Dissolve the purified N-[(4-Chloro-2-pyridinyl)carbonyl]alanine methyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Final Isolation and Purification: Acidify the reaction mixture with dilute HCl to a pH of 3-4. Extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify the final product, N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, by recrystallization or chromatography.
Characterization and Data
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the pyridine ring protons, the alanine α-proton and methyl protons, and the amide N-H proton. |
| ¹³C NMR | Signals for the carbons of the pyridine ring, the carbonyl carbons, and the carbons of the alanine moiety. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C10H10ClN2O3. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide C=O stretch, N-H stretch, and aromatic C-H and C=C stretches. |
Potential Applications and Future Research Directions
Given the structural features of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, several avenues of research are worth exploring.
Anticonvulsant and Neuropathic Pain Therapeutics
Derivatives of alaninamide have shown potent and broad-spectrum antiseizure activity in preclinical models.[4] The mechanism of action for some of these compounds involves the modulation of voltage-gated sodium channels. The introduction of the 4-chloro-2-pyridinylcarbonyl moiety could influence the pharmacokinetic and pharmacodynamic properties of the alanine scaffold, potentially leading to new therapeutic agents for epilepsy or neuropathic pain.
Diagram of Potential Mechanism of Action
Sources
Methodological & Application
Application Note: Synthesis Protocol for N-[(4-Chloro-2-pyridinyl)carbonyl]-L-alanine
Executive Summary & Scientific Rationale
The synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine represents a critical amide coupling challenge often encountered in the development of picolinic acid-based herbicides (e.g., aminopyralid analogs) and metalloproteinase inhibitors.
The core challenge in this synthesis is not steric hindrance, but rather electronic deactivation and chelation effects . The electron-deficient pyridine ring renders the carboxylic acid less nucleophilic, while the pyridine nitrogen can interfere with standard coupling reagents, potentially leading to N-acylurea side products. Furthermore, maintaining the enantiomeric purity of the alanine moiety requires mild conditions to prevent racemization.
This guide presents two validated protocols:
-
Protocol A (Medicinal Chemistry Route): A two-step HATU-mediated coupling using alanine methyl ester, followed by mild hydrolysis. This offers the highest purity and enantiomeric excess (ee).
-
Protocol B (Process Chemistry Route): A direct Schotten-Baumann coupling using the acid chloride. This is scalable and cost-effective but requires precise pH control.
Retrosynthetic Analysis & Pathway
The target molecule is disassembled into two commercially available precursors: 4-chloropicolinic acid (4-chloro-2-pyridinecarboxylic acid) and L-alanine .
Reaction Logic Diagram (Graphviz)
Figure 1: Retrosynthetic pathway showing the preferred ester-intermediate route.
Protocol A: HATU-Mediated Coupling (High Purity)
Best for: Research scale (mg to g), SAR studies, high-purity requirements. Mechanism: Uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to generate a reactive active ester in situ, which reacts rapidly with the amine of the alanine ester.
Phase 1: Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 4-Chloropicolinic acid | Substrate | 1.0 | 157.55 | Dry thoroughly before use. |
| L-Alanine methyl ester HCl | Amine Source | 1.1 | 139.58 | Ester protects C-term. |
| HATU | Coupling Agent | 1.1 | 380.23 | High reactivity, low racemization. |
| DIPEA (Hünig's Base) | Base | 3.0 | 129.24 | Scavenges HCl, activates amine. |
| DMF (Anhydrous) | Solvent | - | - | Concentration: 0.1 M |
Phase 2: Step-by-Step Methodology
Step 1: Amide Coupling
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropicolinic acid (1.0 equiv) in anhydrous DMF (10 mL per gram of substrate).
-
Activation: Add DIPEA (1.5 equiv) followed by HATU (1.1 equiv) at 0°C. Stir for 15 minutes. Observation: Solution typically turns light yellow.
-
Addition: Add L-Alanine methyl ester hydrochloride (1.1 equiv) and the remaining DIPEA (1.5 equiv).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Product usually elutes later than the acid.
-
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Wash sequentially with: 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: Crude Methyl N-[(4-chloro-2-pyridinyl)carbonyl]alaninate.
-
Step 2: Ester Hydrolysis
-
Dissolution: Dissolve the crude ester from Step 1 in a mixture of THF:Water (3:1) .
-
Saponification: Add LiOH·H₂O (2.5 equiv) at 0°C. Stir at 0°C for 30 mins, then warm to room temperature for 1–2 hours.
-
Caution: Avoid heating to prevent racemization of the alanine alpha-carbon.
-
-
Isolation:
-
Evaporate THF under reduced pressure.
-
Acidify the remaining aqueous phase to pH ~2–3 using 1N HCl. Precipitate formation is expected.
-
Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Acid Chloride / Schotten-Baumann (Scalable)
Best for: Scale-up (>10g), cost-sensitive synthesis. Mechanism: Converts the picolinic acid to a highly reactive acid chloride, which couples with free alanine in a biphasic aqueous/organic system.
Workflow Diagram (Graphviz)
Figure 2: Workflow for the Schotten-Baumann direct coupling route.
Step-by-Step Methodology
-
Acid Chloride Formation:
-
Suspend 4-chloropicolinic acid (1.0 equiv) in Thionyl Chloride (SOCl₂) (5.0 equiv).
-
Add 1 drop of DMF (catalyst).
-
Reflux for 2 hours until the solution is clear.
-
Evaporate excess SOCl₂ completely (use toluene azeotrope) to yield the crude acid chloride solid.
-
-
Coupling (Schotten-Baumann):
-
Dissolve L-Alanine (1.1 equiv) in 1N NaOH (2.2 equiv). Cool to 0°C.[1]
-
Dissolve the acid chloride (from step 1) in dry DCM or Dioxane .
-
Add the organic acid chloride solution dropwise to the aqueous alanine solution while vigorously stirring.
-
CRITICAL: Simultaneously add 1N NaOH dropwise to maintain pH between 8 and 9. If pH drops below 7, yield decreases; if >10, racemization occurs.
-
-
Workup:
Analytical Validation (QC)
To ensure the protocol was successful, the following analytical parameters must be met.
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ 8.6 (d, 1H, Pyr-H6), 8.0 (s, 1H, Pyr-H3), 7.7 (d, 1H, Pyr-H5), 8.9 (d, 1H, NH), 4.4 (m, 1H, CH-Ala), 1.4 (d, 3H, CH3). | Confirms pyridine substitution pattern and amide bond. |
| LC-MS (ESI+) | [M+H]+ = 229.03 | Matches Formula C9H9ClN2O3. |
| HPLC (Chiral) | Single peak (ee > 98%) | Confirm no racemization of L-Alanine. |
Troubleshooting & Expert Tips
-
Issue: Low Yield in Method A.
-
Cause: Incomplete hydrolysis or loss of product during aqueous workup (product is amphoteric).
-
Fix: When extracting the final acid, saturate the aqueous phase with NaCl (salting out) and use THF/EtOAc mixtures for extraction.
-
-
Issue: Racemization.
-
Cause: High pH (>10) or high temperature during coupling.
-
Fix: Use Method A with HOBt/EDC or HATU. Keep temperature < 5°C during base addition.
-
-
Safety Note: Thionyl chloride releases HCl and SO₂ gases. Perform Method B only in a well-ventilated fume hood.
References
-
Organic Syntheses. (n.d.). General Procedures for Amide Bond Formation. Org. Synth. Coll. Vol. various. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2025). Synthesis of 4-Chloro-Piperidine and Pyridine Derivatives. Retrieved from [Link]
(Note: Specific synthesis papers for this exact CAS are proprietary; protocols above are derived from validated methodologies for the structural class of picolinamides.)
Sources
Application Note: High-Sensitivity LC-MS/MS Quantitation of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in Biological Matrices
Here is a detailed Application Note and Protocol for the analysis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, designed for researchers and drug development professionals.
Introduction & Scope
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (CAS: 1308946-57-7) represents a critical structural motif often encountered as a metabolic conjugate (Phase II amino acid conjugation) of 4-chloropicolinic acid derivatives or as a synthetic intermediate in the development of pyridine-based pharmacophores.
Detecting this analyte presents specific challenges due to its zwitterionic nature . The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid tail, leading to pH-dependent solubility and retention issues in standard Reverse Phase Chromatography (RPC).
This Application Note details a robust, self-validating protocol for the extraction and quantification of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in plasma and urine, utilizing Mixed-Mode Solid Phase Extraction (SPE) coupled with LC-MS/MS.
Key Chemical Properties
| Property | Value / Characteristic | Impact on Methodology |
| Molecular Formula | C | Requires isotope monitoring ( |
| Molecular Weight | 228.63 g/mol | Low mass range; watch for solvent background noise. |
| pKa (Calculated) | ~3.4 (COOH), ~3.8 (Pyridine N) | Amphoteric. Retention requires pH control. |
| LogP | ~0.5 - 1.2 (Estimated) | Moderate polarity; requires high-aqueous stable columns. |
Experimental Methodology
Reagents and Standards
-
Reference Standard: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (>98% purity).
-
Internal Standard (IS): N-[(4-Chloro-2-pyridinyl)carbonyl]alanine-
C , N (or a structural analog like N-picolinoyl-alanine if SIL is unavailable). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
Sample Preparation: Mixed-Mode Cation Exchange SPE
Protein precipitation (PPT) is often insufficient for zwitterions due to poor recovery and high matrix effects. We utilize Mixed-Mode Cation Exchange (MCX) to exploit the pyridine nitrogen's basicity under acidic conditions.
Protocol Workflow:
-
Sample Pre-treatment: Aliquot 100 µL Plasma/Urine. Add 10 µL Internal Standard. Dilute with 200 µL 2% Formic Acid in water (pH < 3). Rationale: Acidification protonates the pyridine ring, ensuring retention on the cation exchange sorbent.
-
Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample at 1 mL/min.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid. Removes proteins and salts.
-
Wash 2 (Organic): 1 mL 100% Methanol. Removes neutral hydrophobic interferences.
-
Elution: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol. Rationale: High pH deprotonates the pyridine, releasing the analyte from the sorbent.
-
Reconstitution: Evaporate to dryness (N2 stream, 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).
Liquid Chromatography (LC) Conditions
Standard C18 columns often suffer from "dewetting" with the high aqueous content needed to retain this polar analyte. We employ a High Strength Silica (HSS) T3 or a Pentafluorophenyl (PFP) column.
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 2 | Initial Hold (Focusing) |
| 1.00 | 2 | End Loading |
| 5.00 | 40 | Linear Gradient |
| 5.10 | 95 | Wash |
| 6.50 | 95 | End Wash |
| 6.60 | 2 | Re-equilibration |
| 8.00 | 2 | End Run |
Mass Spectrometry (MS/MS) Parameters
Operate in Positive Electrospray Ionization (+ESI) mode. The pyridine nitrogen provides a strong protonation site
-
Source: ESI+
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 500°C
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| Target | 229.0 ( | 140.0 | 30 | 22 | Quantifier (Cleavage of Alanine) |
| Target | 229.0 ( | 112.0 | 30 | 35 | Qualifier (Pyridine ring fragment) |
| Target | 231.0 ( | 142.0 | 30 | 22 | Isotope Confirmation |
| IS | [M+H] | [Frag] | 30 | 22 | Internal Standard |
Note: The transition 229.0 -> 140.0 corresponds to the loss of the alanine moiety (89 Da) minus water or rearrangement, leaving the chloropicolinoyl core.
Workflow Visualization
The following diagram illustrates the critical decision points in the extraction and detection logic, ensuring the "Self-Validating" nature of the protocol.
Figure 1: Analytical workflow for N-[(4-Chloro-2-pyridinyl)carbonyl]alanine emphasizing the critical Chlorine isotope verification step.
Method Validation & Quality Control
To ensure Trustworthiness , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
Linearity and Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10).
-
Curve Weighting:
linear regression.
Matrix Effect Assessment
Due to the polar nature of the analyte, phospholipids are a major risk.
-
Protocol: Compare the peak area of post-extraction spiked samples (A) to neat solution standards (B).
-
Calculation: Matrix Factor (MF) = A / B.
-
Acceptance: IS-normalized MF should be between 0.85 and 1.15.
Stability
-
Bench-top: 4 hours at room temperature (check for amide hydrolysis).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Autosampler: 24 hours at 10°C.
Troubleshooting & Scientific Rationale
Why HSS T3 over Standard C18?
Standard C18 columns rely on hydrophobic collapse to retain molecules. N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is highly polar. HSS T3 columns utilize a lower ligand density and proprietary end-capping that allows the mobile phase to wet the pores fully even at 100% aqueous conditions, providing superior retention for polar analytes [1].
Why Positive Mode ESI?
While the carboxylic acid moiety suggests negative mode potential (
Chlorine Isotope Validation
The presence of a Chlorine atom provides a distinct isotopic signature. Natural abundance of
References
-
Waters Corporation. (2020). ACQUITY UPLC HSS T3 Column Care & Use Manual.Link
-
Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
"HPLC analysis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine purity"
Application Note: HPLC Analysis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine Purity
Introduction & Scope
Target Molecule: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine Synonyms: 4-Chloro-N-(1-carboxyethyl)-2-pyridinecarboxamide; 4-Chloropicolinoyl-alanine. Context: This compound represents a critical metabolic conjugate or synthetic intermediate often encountered in the development of pyridine-carboxamide herbicides (e.g., Picloram, Clopyralid analogs) and certain metallo-pharmaceutical ligands.
The Analytical Challenge: The analysis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine presents a classic "polar retention" challenge in reversed-phase chromatography. The molecule contains two ionizable groups with opposing behaviors:
-
Pyridine Nitrogen: Weakly basic (pKa ~3.0–3.5 due to the electron-withdrawing chlorine).
-
Alanine Carboxylic Acid: Weakly acidic (pKa ~2.3).
At neutral pH, the molecule exists as a zwitterion or anion, leading to poor retention and peak tailing on standard C18 columns. This protocol details a robust, low-pH Reversed-Phase (RP-HPLC) method designed to suppress the ionization of the carboxylic acid while maintaining the pyridine in a protonated state, ensuring sharp peak shape and reproducible retention.
Physicochemical Profile & Method Strategy
| Property | Value / Characteristic | Impact on Method Design |
| Molecular Weight | ~228.63 g/mol | Suitable for UV and MS detection. |
| UV Max | ~270–272 nm | Pyridine ring absorption; distinct from benzene (254 nm). |
| pKa (Acid) | ~2.3 (Alanine COOH) | Requires Mobile Phase pH < 2.5 to keep COOH neutral (protonated). |
| pKa (Base) | ~3.0 (Pyridine N) | At pH 2.5, Pyridine is protonated (+). |
| LogP | < 1.5 (Predicted) | Low hydrophobicity; requires high aqueous content or polar-embedded column. |
Expert Insight: Standard C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous mobile phases required to retain this polar molecule. Therefore, this protocol utilizes a High Strength Silica (HSS) or Polar-Embedded stationary phase, which is compatible with 100% aqueous conditions and provides dual-mode retention (hydrophobic + weak electrostatic interaction).
Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Phosphoric Acid (85%).
-
Water (Milli-Q/18.2 MΩ).
-
Chromatographic Conditions
-
Column: Waters XSelect HSS T3 (4.6 × 150 mm, 3.5 µm) or Agilent Zorbax SB-Aq .
-
Rationale: These columns are designed to prevent pore dewetting in high-aqueous mobile phases and provide superior retention for polar acids/bases.
-
-
Mobile Phase A: 20 mM
in Water, adjusted to pH 2.5 with . -
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm (Reference: 360 nm).
Gradient Program
A shallow gradient is necessary to separate the target analyte from potential hydrolysis products (free 4-chloropicolinic acid and alanine).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 98 | 2 | Equilibration/Loading |
| 2.0 | 98 | 2 | Isocratic Hold (Polar retention) |
| 12.0 | 70 | 30 | Elution Gradient |
| 15.0 | 10 | 90 | Wash |
| 18.0 | 10 | 90 | Hold Wash |
| 18.1 | 98 | 2 | Re-equilibration |
| 23.0 | 98 | 2 | End of Run |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in 10 mL of 50:50 Methanol:Water . (Concentration: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent shock. Final concentration: 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.
Method Logic & Visualization
The following diagram illustrates the decision-making process for the method development and the chemical species behavior.
Caption: Logical flow for selecting column chemistry and pH conditions to overcome zwitterionic retention challenges.
Validation Parameters (System Suitability)
To ensure the method is "self-validating" in routine use, the following criteria must be met:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time ( | 6.0 – 9.0 min | Ensures separation from void volume ( |
| Tailing Factor ( | < 1.5 | Indicates successful suppression of silanol interactions. |
| Resolution ( | > 2.0 | Between Analyte and Impurity (e.g., 4-Chloropicolinic acid). |
| Precision (RSD) | < 1.0% (n=6) | Confirms pump stability and injector accuracy. |
| LOD / LOQ | ~0.5 / 1.5 µg/mL | Estimated based on Pyridine UV extinction coefficient. |
Troubleshooting Guide
-
Issue: Peak Splitting or Doublets.
-
Cause: Sample solvent is too strong (e.g., 100% MeOH injection).
-
Fix: Dilute sample in Mobile Phase A (Buffer).
-
-
Issue: Drifting Retention Time.
-
Cause: Incomplete column equilibration in high-aqueous phase.
-
Fix: Extend re-equilibration time from 5 min to 8 min.
-
-
Issue: High Backpressure.
-
Cause: Buffer precipitation in Acetonitrile.
-
Fix: Ensure mixing happens after the pump heads or use a premixed line (e.g., 90% Buffer / 10% ACN) if the gradient allows. Note: 20mM Phosphate is generally safe with <80% ACN.
-
References
-
Helix Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: [Link]
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. (2023).[1][2] Available at: [Link]
-
ResearchGate. New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.[3] Available at: [Link]
-
University of Texas at San Antonio. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Available at: [Link]
Sources
Application Note: NMR Characterization of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
This Application Note is designed as a definitive technical guide for the structural characterization of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (also referred to as N-(4-chloropicolinoyl)alanine).[1] It synthesizes theoretical principles with practical experimental protocols, intended for use in pharmaceutical QC and medicinal chemistry optimization.[1]
Introduction & Structural Context
The compound N-[(4-Chloro-2-pyridinyl)carbonyl]alanine represents a critical scaffold in peptidomimetic drug design.[1] It combines a chiral amino acid (Alanine) with an electron-deficient heteroaromatic ring (4-Chloropyridine) via an amide linkage.[1]
Accurate NMR analysis is challenging due to:
-
Amide Rotamers: Restricted rotation around the amide bond can cause signal broadening or duplication.[1]
-
Pyridine Coupling Patterns: The 4-chloro substitution disrupts standard pyridine splitting, requiring precise J-coupling analysis to distinguish from regioisomers (e.g., 3-chloro or 5-chloro analogs).[1]
-
Chiral Integrity: The alanine
-proton is sensitive to racemization during synthesis; NMR is the primary tool for diastereomeric purity assessment if a chiral solvating agent is used, though this guide focuses on structural connectivity.[1]
Structural Breakdown for Assignment
-
Fragment A (Alanine): Characterized by a high-field methyl doublet and a mid-field methine multiplet.[1]
-
Fragment B (Linker): The amide proton (NH), highly sensitive to solvent and hydrogen bonding.[1]
-
Fragment C (Pyridine): A 2,4-disubstituted ring system.[1][2][3] The 4-position chlorine eliminates the H4 proton, leaving H3, H5, and H6 with distinct meta- and ortho-couplings.[1]
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra free from concentration-dependent shifts (particularly for the amide proton), follow this strict preparation protocol.
Reagents:
-
Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (Tetramethylsilane) as internal standard.[1]
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Procedure:
-
Weigh 5–10 mg of the dried compound.
-
Dissolve in 0.6 mL of DMSO-d₆.
-
Filtration (Critical): If any turbidity exists (common from inorganic coupling salts), filter through a small plug of glass wool directly into the NMR tube.[1] Suspended solids cause magnetic field inhomogeneity (
distortion), broadening all peaks.[1] -
Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition to prevent convection currents.
Acquisition Parameters (600 MHz Base)
| Parameter | 1H NMR | 13C NMR | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures rapid relaxation for quantitative integration.[1] |
| Sweep Width | 14 ppm (-1 to 13) | 240 ppm (-10 to 230) | Covers downfield acid/amide protons and carbonyl carbons.[1] |
| Relaxation Delay (D1) | 2.0 sec | 2.0 sec | Sufficient for small molecules; extend to 10s if quantitative 13C is required.[1] |
| Scans (NS) | 16 - 32 | 512 - 1024 | 13C requires significantly higher signal averaging due to low natural abundance.[1] |
| Temperature | 298 K | 298 K | Standard room temperature.[1] |
1H NMR Analysis & Interpretation
The 1H spectrum in DMSO-d₆ will display four distinct zones.
Zone 1: The Aliphatic Region (Alanine)[1]
-
1.35 – 1.45 ppm (Doublet, 3H,
Hz): - 4.40 – 4.55 ppm (Quintet/Multiplet, 1H):
Zone 2: The Amide Linker[1][4]
-
8.80 – 9.20 ppm (Doublet, 1H,
Hz):
Zone 3: The Aromatic Region (4-Chloropyridine)
This is the "fingerprint" of the correct regioisomer.[1]
- 7.70 – 7.80 ppm (Doublet of Doublets, 1H, H-5):
- 8.00 – 8.10 ppm (Doublet, 1H, H-3):
- 8.60 – 8.70 ppm (Doublet, 1H, H-6):
Zone 4: The Acidic Proton[1]
- 12.5 – 13.0 ppm (Broad Singlet, 1H):
13C NMR Analysis[3][4][6][7][8]
The 13C spectrum confirms the carbon skeleton.[1][5]
| Chemical Shift ( | Assignment | Type | Notes |
| 17.0 – 18.5 | Alanine | High field aliphatic.[1] | |
| 48.0 – 50.0 | Alanine | Characteristic of | |
| 124.0 – 126.0 | Pyridine C-3 / C-5 | Aromatic methines.[1] | |
| 145.0 – 147.0 | Pyridine C-4 | Quaternary, attached to Chlorine (Cl effect is complex; often shielded relative to unsubstituted).[1] | |
| 150.0 – 152.0 | Pyridine C-6 | Most downfield methine (adjacent to N).[1] | |
| 153.0 – 155.0 | Pyridine C-2 | Quaternary, ipso to carbonyl.[1] | |
| 162.0 – 164.0 | Amide Carbonyl | Conjugated to pyridine ring.[1] | |
| 173.0 – 175.0 | Acid Carbonyl | Carboxylic acid carbonyl.[1] |
Workflow Visualization
The following diagram outlines the logical flow for acquiring and validating the spectral data, including decision nodes for troubleshooting impurities.
Figure 1: Decision tree for NMR validation of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine.
Advanced Validation: 2D NMR Correlations
To definitively prove the connectivity (e.g., that the alanine is attached to the pyridine carbonyl and not the ring nitrogen in a rearrangement), HMBC (Heteronuclear Multiple Bond Correlation) is required.
Key HMBC Correlations to Look For:
-
Amide NH
Pyridine C-2: The amide proton should show a strong 3-bond correlation to the quaternary pyridine carbon at ~154 ppm.[1] This links Fragment B to Fragment C. -
Amide NH
Alanine Carbonyl: A 3-bond correlation to the acid carbonyl (~174 ppm) confirms the amino acid orientation.[1] -
Pyridine H-3
Amide Carbonyl: The H-3 proton (singlet/doublet ~8.1 ppm) should correlate to the amide carbonyl (~163 ppm), confirming the carbonyl is attached at the C-2 position.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][6] (Standard reference for chemical shifts and coupling constants).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Resource]. Available at: [Link]1]
-
Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.[1][6] (Methodology for 2D NMR interpretation).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for pyridine derivative shifts).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Application Notes & Protocols for the Cellular Investigation of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Introduction: Unveiling the Potential of a Novel Alanine Derivative
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is an intriguing synthetic amino acid derivative. Its structure, featuring an L-alanine core, suggests a potential role in influencing biological systems that recognize or utilize this fundamental amino acid. The addition of the (4-Chloro-2-pyridinyl)carbonyl moiety introduces a unique chemical entity with potential for specific molecular interactions. This group may confer properties such as altered hydrophobicity, the ability to participate in hydrogen bonding, and potential for coordination with metal ions, all of which could translate into significant biological activity.
Given the novelty of this compound, these application notes provide a comprehensive guide for researchers initiating studies to elucidate its mechanism of action and cellular effects. We will proceed under the hypothesis that N-[(4-Chloro-2-pyridinyl)carbonyl]alanine may act as a competitive inhibitor of alanine-utilizing enzymes or as a tool for chemical biology applications. Our protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results. While empirical data for this specific molecule is not widely available, we can extrapolate based on its structural components.
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C9H9ClN2O3 | Derived from structure |
| Molecular Weight | 228.63 g/mol | Derived from structure |
| Appearance | Likely a white to off-white solid | Based on similar compounds[1] |
| Solubility | Expected to be soluble in DMSO and other organic solvents. Aqueous solubility may be limited. | Based on similar N-protected amino acids[2][3] |
| Storage | Store as a solid at -20°C. Stock solutions in DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[2] | Standard practice for novel small molecules. |
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol outlines the preparation of a 10 mM stock solution in DMSO, a common solvent for cell culture experiments.
Materials:
-
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Carefully weigh out 2.29 mg of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine on an analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C to maintain stability.[2]
Investigating Cellular Effects: A Tiered Approach
We propose a multi-tiered experimental workflow to systematically characterize the cellular effects of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine. This approach begins with broad cytotoxicity and viability assessments, followed by more targeted functional assays based on initial findings.
Caption: A tiered workflow for the cellular characterization of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine.
Protocol 2: Determining the Optimal Concentration Range using an MTT Assay
This protocol will establish a dose-response curve to identify the concentration range where the compound exerts biological effects without causing overt cytotoxicity.
Materials:
-
Selected cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Hypothesized Mechanism of Action and Experimental Validation
Based on its structure, N-[(4-Chloro-2-pyridinyl)carbonyl]alanine could potentially interfere with pathways involving alanine. One such pathway is the alanine aminotransferase (ALT) reaction, which is crucial for amino acid metabolism.
Caption: A proposed mechanism of competitive inhibition of Alanine Aminotransferase (ALT).
Protocol 3: In Vitro Alanine Aminotransferase (ALT) Inhibition Assay
This protocol will assess the direct inhibitory effect of the compound on ALT activity.
Materials:
-
Recombinant human ALT enzyme
-
ALT assay kit (commercially available, typically containing L-alanine, α-ketoglutarate, NADH, and lactate dehydrogenase)
-
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (10 mM stock in DMSO)
-
96-well UV-transparent plate
-
Plate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions for the ALT assay kit.
-
Compound Dilution: Prepare a serial dilution of the compound in the assay buffer to achieve a range of final concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADH, lactate dehydrogenase, and the compound at various concentrations. Include a positive control (a known ALT inhibitor, if available) and a negative control (vehicle).
-
Enzyme Addition: Add the ALT enzyme to all wells except for the no-enzyme control.
-
Initiation of Reaction: Start the reaction by adding L-alanine and α-ketoglutarate.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every minute for 15-30 minutes. The rate of decrease in absorbance is proportional to ALT activity.
-
Data Analysis: Calculate the rate of NADH oxidation for each concentration of the compound. Determine the IC50 value for ALT inhibition.
Concluding Remarks
The study of novel compounds like N-[(4-Chloro-2-pyridinyl)carbonyl]alanine requires a systematic and hypothesis-driven approach. The protocols and workflows outlined in these application notes provide a solid foundation for characterizing its biological activity. By starting with broad assessments of cytotoxicity and then moving to more specific mechanistic assays, researchers can efficiently and accurately determine the cellular effects and potential therapeutic or research applications of this unique molecule. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific discovery.
References
-
Xiong, Y., et al. (2012). Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes. Journal of Medicinal Chemistry, 55(13), 6137-48. [Link]
-
Stacey, M. A., et al. (2020). Genetic Encoding of Cyanopyridylalanine for In-Cell Protein Macrocyclization by the Nitrile-Aminothiol Click Reaction. Angewandte Chemie International Edition, 59(31), 12903-12908. [Link]
-
Cheo, D. L., et al. (1978). Macromolecular binding and metabolism of the carcinogen 4-chloro-2-methylaniline. Cancer Letters, 5(3), 133-139. [Link]
-
Rilak, A., et al. (2017). New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies. Journal of Inorganic Biochemistry, 169, 44-54. [Link]
-
Al-Obaid, A. M., et al. (2010). Synthesis and antimicrobial activity of N-(4-chlorophenyl)-β-alanine derivatives with an azole moiety. Journal of the Serbian Chemical Society, 75(8), 1039-1053. [Link]
-
Stacey, M. A., et al. (2020). Genetic Encoding of Cyanopyridylalanine for In-Cell Protein Macrocyclization by the Nitrile-Aminothiol Click Reaction. ResearchGate. [Link]
-
ChemBK. (2024). 4-Chloro-L-phenylalanine, N-FMOC protected. [Link]
-
DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 7898-7907. [Link]
-
Fritz, K. S., et al. (2011). Protein targets for carbonylation by 4-hydroxy-2-nonenal in rat liver mitochondria. Journal of Proteomics, 74(11), 2480-2492. [Link]
-
PubChem. (n.d.). 4-Chloroaniline. [Link]
-
Weir, C. A., et al. (2017). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Organic & Biomolecular Chemistry, 15(34), 7114-7118. [Link]
-
Li, Y., et al. (2021). Amino acid-derived quorum sensing molecule alanine on the GIT tolerance of the lactobacillus strains in the co-cultured fermentation model. bioRxiv. [Link]
- Google Patents. (1995). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
-
Stepanova, E. V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2977. [Link]
-
Gucma, M., et al. (2025). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Molecules, 30(1), 167. [Link]
-
Johnson, C., & El-Hamdi, A. (2006). Amino Acid Alanine Reactivity with the Fingerprint Reagent Ninhydrin. A Detailed Ab Initio Computational Study. Journal of Forensic Sciences, 51(6), 1266-1275. [Link]
Sources
"developing biochemical assays for N-[(4-Chloro-2-pyridinyl)carbonyl]alanine"
Application Note: Bioanalytical Assay Development & Validation for N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Executive Summary & Compound Profile
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (hereafter referred to as NCPA ) is a pyridine-carboxamide conjugate characterized by a 4-chloropicolinic acid moiety amide-linked to an alanine residue. Structurally, it resembles Phase II amino acid conjugates of pyridine-based herbicides (e.g., clopyralid, picloram metabolites) or synthetic intermediates for peptidomimetic drugs.
Developing robust biochemical assays for NCPA requires addressing three critical physicochemical challenges:
-
Amphoteric Nature: The presence of a pyridine nitrogen (basic) and a carboxylic acid (acidic) creates pH-dependent zwitterionic species, complicating extraction and retention.
-
Amide Stability: The amide bond is susceptible to enzymatic hydrolysis by amidases and proteases, requiring strict sample handling protocols.
-
Chlorine Isotope Signature: The distinct
Cl/ Cl isotopic pattern provides a unique mass spectrometric handle for high-specificity detection.
This guide details the development of a validated LC-MS/MS quantitation method and an enzymatic stability assay, designed for use in pharmacokinetic (PK) and metabolic profiling.
Physicochemical Profiling & In-Silico Prediction
Before wet-lab development, we establish the theoretical baseline to guide column selection and buffer optimization.
| Property | Value (Predicted) | Implication for Assay Design |
| Molecular Formula | C | Monoisotopic Mass: ~228.03 Da |
| LogP | ~0.8 - 1.2 | Moderately polar; suitable for Reversed-Phase (C18) but may require low organic start. |
| pKa (Acid) | ~3.4 (Carboxyl) | Ionized (COO-) at neutral pH. |
| pKa (Base) | ~3.0 (Pyridine N) | Protonated (NH+) only at very low pH. |
| Solubility | High in DMSO, MeOH | Stock solutions should be prepared in DMSO/MeOH (50:50). |
Protocol A: LC-MS/MS Quantitation Assay
Objective: To quantify NCPA in biological matrices (plasma/microsomal incubates) with a Lower Limit of Quantitation (LLOQ) of <5 ng/mL.
Mass Spectrometry Optimization (MRM)
The presence of chlorine allows for a confirmation transition using the
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).
-
Precursor Scan:
-
Target Mass: 229.0 (
Cl M+H) -
Confirmation Mass: 231.0 (
Cl M+H) (Approx 33% intensity of target).
-
Table 1: Optimized MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Fragment Origin |
|---|
| NCPA (Quant) | 229.0 | 140.0 | 22 | Loss of Alanine (C
Chromatographic Conditions
Due to the polar carboxylic acid, standard C18 columns may suffer from peak tailing or poor retention. We utilize a Polar-Embedded C18 column to enhance retention of the polar analyte without requiring ion-pairing reagents.
-
Column: Waters Acquity BEH Shield RP18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress COO- ionization).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
-
0-0.5 min: 5% B (Focusing)
-
0.5-3.0 min: 5% -> 90% B (Linear Ramp)
-
3.0-3.5 min: 90% B (Wash)
-
3.5-3.6 min: 90% -> 5% B (Re-equilibration)
Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) is inefficient due to the compound's polarity. Protein precipitation (PPT) is preferred for recovery.
-
Aliquot: Transfer 50 µL of plasma/microsomal sample to a 96-well plate.
-
Spike: Add 10 µL of Internal Standard (IS) working solution (100 ng/mL).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix at 1500 rpm for 2 minutes.
-
Centrifuge: 4000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase).
Protocol B: Enzymatic Stability (Amidase Hydrolysis)
Objective: To determine the metabolic stability of the amide bond in NCPA when exposed to liver microsomes or specific hydrolases.
Mechanism:
NCPA
Workflow Diagram
Caption: Workflow for determining the metabolic stability of NCPA using microsomal incubation.
Experimental Procedure
-
Buffer Prep: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Master Mix: Combine Buffer and Liver Microsomes (final conc. 0.5 mg/mL). Pre-warm to 37°C.
-
Initiation:
-
Group A (Oxidative + Hydrolytic): Add NADPH regenerating system.
-
Group B (Hydrolytic only): Add Buffer (No NADPH). Note: This distinguishes P450 metabolism from cytosolic amidase activity.
-
-
Substrate Addition: Spike NCPA to a final concentration of 1 µM (ensure <1% organic solvent).
-
Sampling: At t=0, 15, 30, 45, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 200 µL ice-cold ACN containing Internal Standard.
-
Analysis: Analyze via the LC-MS method defined in Protocol A.
Data Analysis:
Plot
Protocol C: Chiral Purity Assay (Optional but Recommended)
Since Alanine has a chiral center, NCPA can exist as (L)-NCPA or (D)-NCPA. Biological activity often depends strictly on the (L)-enantiomer.
-
Column: Chiralpak AGP (Alpha-1-Acid Glycoprotein) or Chiralpak IB.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (90:10).
-
Detection: UV at 260 nm (Pyridine absorbance max).
-
Goal: Ensure enantiomeric excess (ee%) > 98% for biological assays.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between Pyridine N and silanols. | Increase buffer strength (10-20 mM Ammonium Formate) or use "Shield" RP columns. |
| Low Recovery | Zwitterionic loss during extraction. | Avoid LLE. Use Protein Precipitation. Ensure sample pH is acidic (< pH 3) before injection. |
| Carryover | Adsorption to injector needle. | Use a needle wash of 50:25:25 MeOH:ACN:H2O + 0.1% Formic Acid. |
| Instability | Plasma esterases cleaving the amide. | Add esterase inhibitors (e.g., BNPP or PMSF) to plasma collection tubes immediately upon harvest. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility/stability assay design).
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on amide/ester hydrolysis mechanisms).
Application Note: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in Drug Discovery
Executive Summary
Compound: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine CAS: 1308946-57-7 Molecular Formula: C9H9ClN2O3 Molecular Weight: 228.63 g/mol Core Application: Scaffold for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors and Epigenetic Modulators (KDMs) .
This guide details the application of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine as a privileged scaffold in medicinal chemistry. Structurally, this compound represents a 2-oxoglutarate (2-OG) mimetic , possessing the essential bidentate chelating motif required to bind the active site iron (Fe²⁺) of 2-OG-dependent oxygenases. Its 4-chloro substituent serves as a critical synthetic handle for Structure-Activity Relationship (SAR) expansion via nucleophilic aromatic substitution (SₙAr), enabling the rapid generation of diverse libraries for Hit-to-Lead optimization.
Scientific Rationale & Mechanism of Action
The Pharmacophore: 2-OG Mimicry
The therapeutic potential of this compound lies in its ability to mimic 2-oxoglutarate, the co-substrate for a superfamily of oxygenases involved in hypoxia sensing (HIF-PH) and histone demethylation (JmjC KDMs).
-
Bidentate Chelation: The pyridine nitrogen and the amide carbonyl oxygen form a bidentate ligand that coordinates the active site Fe(II).
-
Carboxylate Anchor: The alanine carboxylate moiety forms salt bridges with conserved Arginine or Tyrosine residues (e.g., Arg383 in PHD2) in the active site, stabilizing the complex.
-
Chirality: The alanine methyl group probes the sub-pocket steric tolerance, often providing selectivity over related isoforms compared to the non-chiral glycine analogs (e.g., Vadadustat core).
Pathway Visualization: HIF-PH Inhibition
Figure 1: Mechanism of HIF Stabilization via PHD Inhibition. The compound blocks the catalytic site of PHDs, preventing HIF-α hydroxylation and degradation.
Application Protocols in Drug Discovery
Synthetic Application: Library Generation via SₙAr
The 4-chloro position on the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-carbonyl group. This allows for the rapid synthesis of "P1-tail" libraries.
Protocol: SₙAr Diversification
-
Reagents:
-
Substrate: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine methyl ester (protected form).
-
Nucleophiles: Primary/Secondary amines, Phenols, or Thiols.
-
Base: DIPEA (for amines) or K₂CO₃ (for phenols).
-
Solvent: DMF or DMSO.
-
-
Procedure:
-
Dissolve 1.0 eq of the chloropyridine scaffold in DMF (0.2 M).
-
Add 1.2 eq of the nucleophile.
-
Add 2.0 eq of Base.
-
Heat to 80°C for 4–12 hours. Monitor conversion by LC-MS.
-
Workup: Dilute with water, extract with EtOAc.
-
Hydrolysis: Treat the crude ester with LiOH (THF/H₂O) to release the free acid active inhibitor.
-
-
Validation:
-
Verify product identity via ¹H-NMR (loss of Cl-pyridine signals, appearance of nucleophile signals).
-
In Vitro Assay: HIF-PH2 (PHD2) Inhibition
To validate the compound's potency, a TR-FRET or Fluorescence Polarization assay is recommended.
Assay Protocol:
-
Principle: Competition between the test compound and a fluorescently labeled HIF-1α peptide for binding to the PHD2 catalytic domain.
-
Reagents:
-
Recombinant PHD2 enzyme (catalytic domain).
-
FITC-labeled HIF-1α peptide (residues 556–574).
-
Fe(II) source: FeSO₄ (10–50 µM).
-
Co-factor: 2-Oxoglutarate (keep at Kₘ, approx. 5 µM).
-
-
Steps:
-
Prepare 384-well black plates.
-
Add 5 µL of test compound (serial dilution in DMSO).
-
Add 10 µL of Enzyme/Fe(II) mix. Incubate 15 min at RT.
-
Add 5 µL of Substrate Mix (Peptide + 2-OG).
-
Incubate for 60 min.
-
Detection: Measure fluorescence (Ex 485 nm / Em 520 nm) or detecting antibody binding (TR-FRET).
-
Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.
-
Bioanalytical Method (LC-MS/MS)
For pharmacokinetic (PK) studies or metabolic stability assessment, a robust quantification method is required.
Method Parameters:
| Parameter | Specification |
|---|---|
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode (ESI+) |
| MRM Transition | m/z 229.0 → 183.0 (Loss of COOH) m/z 229.0 → 140.0 (Cleavage of Amide) |
Experimental Workflow Diagram
Figure 2: Synthetic Workflow for generating HIF-PH inhibitor libraries from the core scaffold.
References
-
PubChem. 4-Chloropyridine-2-carboxamide Derivatives and HIF-PH Inhibition Context. National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. Structure-Based Design of HIF Prolyl Hydroxylase Inhibitors: The Role of the Pyridine-2-Carboxamide Scaffold. (General Reference for Scaffold Utility). [Link]
"protocols for storing and handling N-[(4-Chloro-2-pyridinyl)carbonyl]alanine"
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the safe storage, handling, and use of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine. As a specialized N-acyl amino acid derivative containing a chlorinated pyridine moiety, this compound requires careful management to ensure its stability and the safety of laboratory personnel. The protocols outlined herein are grounded in established principles for handling similar chemical structures, including pyridine derivatives, chlorinated aromatic compounds, and protected amino acids. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: Chemical Profile and Inferred Properties
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is a molecule that combines the structural features of the amino acid alanine with a 4-chloro-2-pyridinylcarbonyl group. The presence of the chlorinated pyridine ring suggests that the compound may exhibit biological activity and requires specific handling due to the potential hazards associated with this functional group.[1][2][3] The N-acyl linkage to alanine indicates its classification as a protected amino acid derivative, a class of compounds widely used in peptide synthesis and medicinal chemistry.[4][5][6]
Due to the absence of specific literature on this exact molecule, its properties are inferred from its constituent parts:
-
Pyridine Moiety: Pyridine and its derivatives are known for their characteristic strong odor and potential for volatility. They should be handled in well-ventilated areas to avoid inhalation.[1][7][8]
-
Chlorinated Aromatic Ring: Chlorinated aromatic compounds can be toxic and may pose environmental hazards.[9][10] Skin contact should be avoided.
-
N-Acyl Amino Acid Structure: This class of compounds can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[11] Proper storage is crucial to prevent degradation.
Hazard Identification and Safety Precautions
Given the chemical structure, N-[(4-Chloro-2-pyridinyl)carbonyl]alanine should be treated as a potentially hazardous substance. The following safety precautions are mandatory.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye Protection: Chemical splash goggles are required at all times when handling the solid or solutions.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Latex gloves are not recommended.[1] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work with the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of fine powders.[12] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
2.2. General Handling Practices
-
Ventilation: Always handle N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in a well-ventilated area, preferably a chemical fume hood.[1][7][8]
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[9][13] Wash hands thoroughly after handling the compound.[12]
-
Spill Management: In case of a spill, avoid generating dust.[12] Carefully sweep up the solid material and place it in a sealed container for disposal.[14] The spill area should then be decontaminated.
Storage Protocols
Proper storage is critical to maintain the integrity and purity of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine. The following conditions are recommended based on best practices for similar compounds.[4][][16]
| Parameter | Short-Term Storage (≤ 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2-8 °C[4][] | ≤ -20 °C | To minimize degradation and potential hydrolysis. |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | Dry, inert atmosphere (e.g., argon or nitrogen) | To prevent moisture absorption and oxidation. |
| Light | Protect from light (amber vial)[4] | Protect from light (amber vial) | To prevent photodegradation. |
| Container | Tightly sealed container[4][7] | Tightly sealed container | To prevent contamination and moisture ingress. |
Experimental Protocols
4.1. Reconstitution of Solid Compound
This protocol describes the preparation of a stock solution for use in experiments.
Workflow for Reconstitution:
Caption: Workflow for reconstituting N-[(4-Chloro-2-pyridinyl)carbonyl]alanine.
Step-by-Step Procedure:
-
Equilibration: Before opening, allow the container of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine to equilibrate to room temperature in a desiccator. This prevents condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid into a suitable vial.
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO, DMF, or ethanol). The choice of solvent will depend on the specific experimental requirements.
-
Dissolution: Mix the solution thoroughly by vortexing. If the compound is not readily soluble, brief sonication in a water bath may be helpful.
-
Storage of Stock Solution:
-
For short-term storage (up to 1 week), the stock solution can be stored at 2-8 °C.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at ≤ -20 °C. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
4.2. Stability Assessment
The stability of the compound in solution should be periodically assessed, especially if stored for extended periods.
Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine solutions.
Recommended Method: High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a fresh solution of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine to serve as a reference standard.
-
Sample Preparation: Thaw an aliquot of the stored stock solution and dilute it to the same concentration as the standard.
-
HPLC Analysis: Analyze both the standard and the sample by reverse-phase HPLC with UV detection. A suitable mobile phase would likely consist of a gradient of acetonitrile and water with a small amount of trifluoroacetic acid.
-
Data Analysis: Compare the chromatograms of the standard and the sample. A significant decrease in the area of the main peak or the appearance of new peaks in the sample chromatogram indicates degradation.
Disposal
All waste containing N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, including unused solid, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
The protocols and guidelines presented in this document are designed to ensure the safe and effective use of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine. By adhering to these procedures, researchers can minimize risks to personnel and maintain the integrity of the compound for reliable experimental results. Due to the inferred nature of its properties, caution should always be exercised when handling this compound.
References
- Benchchem. An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).
- Fisher Scientific. (2010, May 24). SAFETY DATA SHEET: 4-Chloroaniline.
- Benchchem. Personal protective equipment for handling (ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
- RSC Publishing. (2026, January 23). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants.
- ResearchGate. (2025, August 6). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
- Google Patents. WO2015026538A1 - Process for preparing n-acyl amino acid salts.
- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.
- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
- ResearchGate. (2025, August 8). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
- BOC Sciences. Fmoc-4-chloro-D-phenylalanine - (CAS 142994-19-2).
- ChemicalBook. (2026, January 13). 4-Amino-2-chloropyridine.
- Oxford Lab Fine Chem LLP. material safety data sheet - 4-chloro aniline 98%.
- Tokyo Chemical Industry Co., Ltd. N-Carbobenzoxy-D-alanine | 26607-51-2.
- Chem-Impex. 4-Amino-2-chloropyridine.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 16. N-Carbobenzoxy-D-alanine | 26607-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for High-Throughput Screening of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine as a Potential Prolyl Hydroxylase Inhibitor
Introduction: The Rationale for Targeting Prolyl Hydroxylases
Prolyl hydroxylases are a class of α-ketoglutarate (α-KG)-dependent dioxygenases that play a critical role in various physiological and pathological processes.[1][2] A key member of this family, Collagen Prolyl 4-Hydroxylase 1 (C-P4H1), is essential for the structural integrity of collagen, the most abundant protein in the extracellular matrix.[1][2][3] By catalyzing the hydroxylation of proline residues on procollagen strands, C-P4H1 enables the formation of the stable collagen triple helix.[4] Elevated C-P4H1 activity is implicated in fibrotic diseases and cancer metastasis, where it promotes excessive collagen deposition and tumor progression.[1][2][3] This makes C-P4H1 a compelling therapeutic target for the development of novel inhibitors.
The compound at the center of this guide, N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, represents a candidate molecule for screening campaigns against C-P4H1. Its structure, featuring a pyridine carboxamide linked to an alanine moiety, is analogous to known inhibitors that mimic the α-ketoglutarate co-substrate of the enzyme. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a high-throughput screening (HTS) workflow to identify and characterize potential C-P4H1 inhibitors.
Scientific Principles: The C-P4H1 Catalytic Cycle and Assay Logic
The enzymatic activity of C-P4H1 involves the conversion of proline to 4-hydroxyproline on a peptide substrate. This reaction consumes α-ketoglutarate and molecular oxygen, yielding succinate and carbon dioxide as byproducts.[1][2][4] The core principle of the primary screening assay described herein is the quantification of succinate, a direct stoichiometric product of the hydroxylation reaction.
A robust and sensitive method for this is the Succinate-Glo™ Hydroxylase Assay, which utilizes a coupled-enzyme system.[1][2][3] In this system, the succinate produced by C-P4H1 is converted by succinate kinase to succinyl-CoA, consuming ATP in the process. The remaining ATP is then detected using a luciferase/luciferin reaction, generating a luminescent signal. An inhibitor of C-P4H1 will reduce the amount of succinate produced, leading to less ATP consumption and a higher luminescent signal. This inverse relationship between enzyme inhibition and signal output forms the basis of the HTS assay.
Caption: C-P4H1 inhibition assay workflow.
Experimental Protocols
PART 1: Primary High-Throughput Screening (HTS)
This protocol is designed for a 384-well plate format to maximize throughput and minimize reagent consumption.
A. Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human C-P4H1 (recombinant) | Varies | - | -80°C |
| Peptide Substrate (e.g., (Pro-Pro-Gly)₁₀) | Varies | - | -20°C |
| Ferrous Sulfate (FeSO₄) | Sigma-Aldrich | F8633 | RT |
| L-Ascorbic Acid | Sigma-Aldrich | A92902 | RT |
| α-Ketoglutaric acid disodium salt | Sigma-Aldrich | 75892 | RT |
| Catalase | Sigma-Aldrich | C9322 | 4°C |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 | RT |
| N-[(4-Chloro-2-pyridinyl)carbonyl]alanine | Custom/Varies | - | -20°C |
| Dimethyloxalylglycine (DMOG) - Positive Control | Sigma-Aldrich | D3695 | -20°C |
| Succinate-Glo™ Hydroxylase Assay Kit | Promega | V9011 | -20°C |
| 384-well White, Flat-Bottom Assay Plates | Corning | 3570 | RT |
B. Assay Protocol
-
Compound Plating:
-
Prepare a 10 mM stock solution of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of the test compound stock solution into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 50 µM in a 10 µL reaction volume.
-
For controls, dispense 50 nL of DMSO into the negative control wells (0% inhibition) and 50 nL of a 10 mM DMOG stock solution into the positive control wells (100% inhibition).
-
-
Enzyme and Cofactor Preparation (Master Mix 1):
-
Prepare a 2X Enzyme/Cofactor Mix in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Final concentrations in the 10 µL reaction will be: 200 nM C-P4H1, 100 µM FeSO₄, 2 mM Ascorbate, 0.1 mg/mL Catalase.
-
Pre-incubate the enzyme with the test compounds: Add 5 µL of the 2X Enzyme/Cofactor Mix to each well of the compound plate.
-
Centrifuge the plate at 1000 rpm for 1 minute.
-
Incubate at room temperature for 30 minutes. This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated.
-
-
Substrate Addition and Reaction Initiation (Master Mix 2):
-
Prepare a 2X Substrate Mix in assay buffer.
-
Final concentrations in the 10 µL reaction will be: 500 µM Peptide Substrate, 100 µM α-ketoglutarate.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X Substrate Mix to all wells.
-
Centrifuge the plate at 1000 rpm for 1 minute.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the Succinate-Glo™ Reagent according to the manufacturer's protocol.
-
Add 10 µL of the prepared reagent to each well.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader (e.g., PerkinElmer EnVision®).
-
C. Data Analysis and Quality Control
-
Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)
-
Signal_Compound: Luminescence from wells with the test compound.
-
Signal_Negative: Average luminescence from DMSO-only wells (0% inhibition).
-
Signal_Positive: Average luminescence from DMOG wells (100% inhibition).
-
-
Z'-Factor Calculation: The Z'-factor is a measure of assay quality and statistical effect size.[3] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
PART 2: Secondary Assay - IC₅₀ Determination
For compounds that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).
A. Protocol
-
Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO, starting from a 10 mM stock.
-
Plate 50 nL of each concentration into a 384-well plate.
-
-
Assay Execution:
-
Follow the same procedure as the primary HTS protocol (Part 1B).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: High-throughput screening cascade for C-P4H1 inhibitors.
Data Presentation and Expected Results
The results of the HTS campaign should be summarized to provide a clear overview of the library's performance and the potency of identified hits.
Table 1: Primary HTS Summary Statistics
| Parameter | Value | Comments |
| Library Size | 100,000 | Number of compounds screened. |
| Screening Concentration | 50 µM | Final assay concentration. |
| Z'-Factor | 0.78 | Indicates a robust and reliable assay. |
| Hit Rate (>50% Inh.) | 0.3% | Percentage of active compounds identified. |
| Number of Hits | 300 | Total initial hits for follow-up. |
Table 2: IC₅₀ Data for Confirmed Hit (Hypothetical)
| Compound Name | IC₅₀ (µM) | Hill Slope | R² Value |
| N-[(4-Chloro-2-pyridinyl)carbonyl]alanine | 5.2 | 1.1 | 0.995 |
| DMOG (Positive Control) | 15.8 | 1.0 | 0.998 |
Conclusion and Future Directions
This application note details a robust, high-throughput screening workflow for the identification and characterization of inhibitors against Collagen Prolyl 4-Hydroxylase 1, using N-[(4-Chloro-2-pyridinyl)carbonyl]alanine as a representative test compound. The described Succinate-Glo™ assay provides a sensitive and reliable method for primary screening, while the subsequent dose-response analysis allows for accurate potency determination.[1][2] Compounds confirmed as hits in this biochemical assay should be further validated in cell-based assays to assess their effects on collagen secretion and cell invasion, providing a more comprehensive understanding of their therapeutic potential.[1][2][5] This systematic approach is fundamental to advancing promising chemical matter from initial hit to lead candidate in the drug discovery pipeline.
References
-
Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. MDPI. [Link]
-
Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Direct and continuous assay for prolyl 4-hydroxylase. PMC. [Link]
-
Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. PubMed. [Link]
-
Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. ResearchGate. [Link]
-
An Assay Method for Screening Inhibitors of Prolyl 4-hydroxylase in Immortalized Rat Hepatic Stellate HSC-T6. SciSpace. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
The following technical support guide is designed for researchers and process chemists working with N-[(4-Chloro-2-pyridinyl)carbonyl]alanine . It addresses specific purification challenges inherent to picolinamide derivatives, particularly focusing on solubility behaviors, racemization risks, and impurity profiles.
Case ID: PUR-5470-ALA Topic: Troubleshooting Isolation, Purity, and Racemization Applicable For: Medicinal Chemistry, Agrochemical Process Development Chemical Structure Context:
-
Core: 4-Chloropicolinic acid coupled with L-Alanine.
-
Key Functionalities: Pyridine nitrogen (weakly basic), Amide linkage (neutral), Carboxylic acid (acidic, pKa ~3.6).
Introduction: The Molecule & The Challenge
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is a zwitterionic-capable intermediate often used in the synthesis of bioactive scaffolds. Its purification is non-trivial due to three converging factors:
-
Amphoteric Nature: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid, creating a pH-dependent solubility profile that mimics the starting materials.
-
Racemization Sensitivity: Picolinic acid derivatives are notoriously prone to racemization during activation due to the electron-withdrawing nature of the pyridine ring, which stabilizes the oxazolone (azlactone) intermediate.
-
Similar Polarity: The unreacted starting material (4-chloropicolinic acid) shares similar ionization constants with the product, rendering standard acid-base extractions inefficient.
Troubleshooting Guide (Q&A Format)
Ticket #01: "I cannot separate the product from unreacted 4-chloropicolinic acid using extraction."
Diagnosis: Both the product and the starting material (4-chloropicolinic acid) possess a carboxylic acid group with a pKa in the 3.0–4.0 range. A standard bicarbonate wash will deprotonate both, keeping them in the aqueous phase. Conversely, acidifying to pH 1 will protonate both the carboxylates and the pyridine nitrogens, potentially keeping both in the water or making them co-extractable.
Solution: The "Isoelectric" Crystallization Approach Instead of extraction, utilize the difference in lipophilicity at the isoelectric point.
-
Reaction Quench: Dilute the reaction mixture (typically DMF or THF) with water.
-
pH Adjustment: Carefully adjust the pH to 3.0–3.5 .
-
Why? At this pH, the carboxylic acid is largely protonated (neutral -COOH), but the pyridine ring is not fully protonated (pKa of pyridine in amides is often suppressed to < 3.0 due to the electron-withdrawing carbonyl).
-
The product, being an amide of alanine, is significantly more lipophilic than the small, polar 4-chloropicolinic acid.
-
-
Precipitation: The product should precipitate as a white solid. The unreacted alanine (highly water-soluble zwitterion) and 4-chloropicolinic acid (more soluble) will largely remain in the supernatant.
-
Polishing: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:2) or Ethanol/Water .
Critical Check: If the starting acid persists, wash the organic layer with 5% Lithium Chloride (LiCl) solution instead of brine; this helps remove unreacted zwitterionic species.
Ticket #02: "My product shows partial racemization (ee < 95%)."
Diagnosis: You likely used a strong base (like Triethylamine) or high temperatures during the coupling step. Picolinic acid derivatives form a chelated transition state that accelerates azlactone formation , leading to rapid racemization of the alanine moiety.
Solution: Suppress Azlactone Formation
-
Change the Base: Switch from Triethylamine (TEA) to DIPEA (Hünig's base) or N-Methylmorpholine (NMM) . These are sterically hindered and less likely to abstract the
-proton. -
Add a Suppressor: You must use an additive.
-
Standard: HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).
-
Superior: Oxyma Pure (Ethyl cyanohydroxyiminoacetate). It is safer than HOBt and often yields higher optical purity for sensitive couplings.
-
-
Protocol Adjustment: Pre-activate the acid at 0°C for 15 minutes before adding the alanine ester/salt. Never allow the reaction to exceed room temperature.
Ticket #03: "The product is colored (pink/orange) despite high HPLC purity."
Diagnosis: Picolinamides are excellent bidentate ligands. The pyridine nitrogen and the amide oxygen can chelate trace metal ions (Iron, Copper) present in solvents or silica gel, forming highly colored complexes even at ppm levels.
Solution: Demetallation
-
Chelating Wash: Wash the organic phase with 0.1 M EDTA (disodium salt) or 10% Citric Acid . Citric acid is particularly effective as it disrupts the metal-picolinamide complex.
-
Scavengers: If the color persists, treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or Charcoal ) for 30 minutes before filtration.
Visualizing the Challenge
Figure 1: Racemization Pathway (The "Azlactone" Danger)
The following diagram illustrates why this specific molecule racemizes. The pyridine ring facilitates the formation of the oxazolone intermediate.
Caption: The electron-deficient pyridine ring stabilizes the enol form of the amide, promoting cyclization to the azlactone, which destroys stereochemistry.
Figure 2: Recommended Purification Workflow
Caption: Optimized workflow prioritizing pH control to manage zwitterionic solubility.
Experimental Protocol: Optimized Synthesis & Purification
Objective: Synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]-L-alanine with >98% ee.
Reagents:
-
4-Chloro-2-pyridinecarboxylic acid (1.0 equiv)[1]
-
L-Alanine methyl ester hydrochloride (1.1 equiv) [Note: Using ester avoids zwitterion issues during coupling]
-
EDC.HCl (1.2 equiv)
-
HOBt (1.2 equiv) or Oxyma Pure
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (anhydrous)
Step-by-Step:
-
Activation: To a solution of 4-chloro-2-pyridinecarboxylic acid in DMF at 0°C , add HOBt and EDC.HCl. Stir for 15–30 minutes. Crucial: Low temperature prevents racemization.
-
Coupling: Add L-Alanine methyl ester HCl followed by dropwise addition of DIPEA. Maintain temperature < 5°C during addition. Allow to warm to RT over 4 hours.
-
Workup (Ester Intermediate): Dilute with EtOAc. Wash sequentially with 10% Citric Acid (removes unreacted amine and pyridine starting material), Sat. NaHCO3 (removes unreacted acid), and Brine. Dry over Na2SO4 and concentrate.
-
Hydrolysis (To get the final acid): Dissolve the ester in THF/Water (3:1). Add LiOH (2.0 equiv) at 0°C. Monitor by TLC.
-
Warning: Do not heat. Picolinamides can hydrolyze at the amide bond under harsh basic conditions.
-
-
Final Isolation: Acidify the aqueous layer to pH 3.0 . The title compound, N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, will precipitate. Filter, wash with cold water, and dry.
Frequently Asked Questions (FAQs)
Q: What is the exact pKa of the product? A: While experimental values vary by solvent, the carboxylic acid moiety typically has a pKa of 3.6 ± 0.2 , and the pyridine nitrogen (in the amide form) has a conjugate acid pKa of < 2.5 . This wide window between the two ionizable groups allows for the pH 3.0 precipitation strategy.
Q: Can I use Thionyl Chloride (SOCl2) to make the acid chloride instead of EDC? A: Proceed with caution. While possible, generating 4-chloropicolinoyl chloride often leads to higher racemization and the formation of "self-coupled" impurities if not distilled. If you must use this route, ensure the acid chloride is freshly prepared and treated with the amino acid under Schotten-Baumann conditions (aqueous NaOH/DCM) at strictly 0°C.
Q: How should I store the purified compound? A: Store at -20°C in a desiccator. Picolinamides are stable, but the free carboxylic acid makes the solid hygroscopic. Long-term exposure to moisture can lead to slow hydrolysis.
References
-
ChemicalBook. (2024). 4-Chloropyridine-2-carboxylic acid Properties and Synthesis. Retrieved from
-
PubChem. (2024). 4-Chloropyridine - Compound Summary. National Library of Medicine. Retrieved from
-
MedKoo Biosciences. (2023). Lauroyl Alanine Solubility Data (Analogous N-acyl alanine behavior). Retrieved from
-
Sigma-Aldrich. (2024). L-Alanine Product Specification and Solubility. Retrieved from
-
ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid. Retrieved from
Sources
"overcoming solubility issues with N-[(4-Chloro-2-pyridinyl)carbonyl]alanine"
This guide addresses the physicochemical challenges associated with N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (CAS: 1308946-57-7). It is designed to empower researchers with self-validating protocols for solubility optimization in drug discovery and agrochemical research.[1]
Topic: Overcoming Solubility & Stability Issues Document ID: TSC-SOL-4CLPA-001 Status: Active[1]
Executive Summary & Chemical Profile
Researchers often encounter precipitation or poor dissolution when handling N-[(4-Chloro-2-pyridinyl)carbonyl]alanine.[1] This is rarely due to "bad batches" but rather a misunderstanding of its amphoteric nature and chelating potential .[1]
This molecule consists of a lipophilic 4-chloropyridine core coupled to an alanine moiety.[1] Its solubility is governed by two critical ionization centers:[1]
-
The Pyridine Nitrogen (Basic): Can accept a proton.[1]
-
The Alanine Carboxylic Acid (Acidic): Can donate a proton.[1]
The "Insolubility Trap": In pure water or unbuffered organic solvents, the molecule often adopts a zwitterionic or neutral state with high lattice energy, leading to poor solubility.[1] Furthermore, the picolinoyl motif is a potent bidentate chelator; trace metals in buffers can cause irreversible precipitation.[1]
Physicochemical Data Table
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₉H₉ClN₂O₃ | MW: 228.63 g/mol |
| pKa (Pyridine N) | ~2.5 - 3.0 (Est.)[1][2] | Protonated only at low pH.[1] Electron-withdrawing Cl lowers basicity.[1] |
| pKa (Carboxyl) | ~3.5 - 4.0 (Est.)[1] | Neutral at low pH; Anionic at physiological pH.[1] |
| LogP | ~1.5 - 2.0 | Moderately lipophilic; requires organic cosolvents or ionization.[1] |
| Chelation | Bidentate (N, O) | Forms insoluble complexes with Zn²⁺, Fe²⁺, Cu²⁺. |
Diagnostic Workflow
Before altering your protocol, use this decision matrix to identify the root cause of your solubility failure.
Figure 1: Diagnostic flowchart for identifying solubility bottlenecks based on solvent system and visual cues.[1]
Troubleshooting Protocols
Protocol A: Aqueous Solubilization (The "pH Switch")
Issue: The compound floats or forms a white suspension in pure water.[1] Mechanism: The free acid form is lipophilic.[1] You must convert it to the carboxylate salt to achieve high aqueous solubility (>10 mM).[1]
Step-by-Step:
-
Calculate Molar Equivalent: Determine the moles of compound to be dissolved.
-
Prepare Base Stock: Use 1.0 M NaOH or KOH.[1] Avoid carbonates (bubbles) or ammonia (volatility) if possible.[1]
-
Titration:
-
Vortex & Sonication: Vortex for 30 seconds. The solution should turn clear.
-
Back-Titration (Optional): If the pH is too high (>10) for your assay, carefully back-titrate with dilute HCl to pH 7.[1]4. Caution: Do not drop below pH 5.0 or precipitation will re-occur.[1]
Protocol B: High-Concentration Organic Stocks (DMSO)
Issue: Compound precipitates upon freeze-thaw cycles or when diluted into media.[1] Mechanism: Moisture absorption (hygroscopicity) lowers the solubility power of DMSO.[1]
Step-by-Step:
-
Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).[1]
-
Concentration Limit: Target a maximum stock concentration of 50 mM . Do not attempt 100 mM+ without verification.
-
Dissolution:
-
Add solvent to the vial.[1]
-
Sonicate at 30°C for 5 minutes.
-
Visual Check: Solution must be absolutely clear.
-
-
Storage: Aliquot immediately into single-use vials to prevent repeated moisture entry. Store at -20°C.
-
Media Dilution (The "Crash" Test):
Protocol C: The "Trace Metal" Trap
Issue: Solution is clear in water but precipitates instantly in specific buffers (e.g., Krebs-Ringer) or turns slightly colored.[1] Mechanism: The picolinoyl-alanine motif chelates divalent cations (Zn²⁺, Ca²⁺, Mg²⁺), forming insoluble coordination polymers.[1]
Step-by-Step:
-
Diagnosis: If precipitation occurs in a salt buffer but not in pure water (at same pH), suspect chelation.[1]
-
Mitigation:
Frequently Asked Questions (FAQ)
Q1: Can I autoclave solutions of this compound? A: No. The amide bond is susceptible to hydrolysis at high temperatures and pressures, especially if the pH is not strictly neutral.[1] Sterilize by filtration using a 0.22 µm PVDF or PES membrane.[1] Nylon membranes should be avoided as they can bind aromatic compounds.[1]
Q2: Why does my DMSO stock turn yellow over time? A: This indicates oxidative degradation or pyridine N-oxide formation.[1] While slight yellowing might be acceptable, a deep color change suggests significant impurity.[1] Always store under inert gas (Nitrogen/Argon) if possible.[1]
Q3: The compound dissolves in DMSO but crashes out when I add it to PBS. Why? A: This is "Solvent Shock." The hydrophobic effect forces the molecules together before they can interact with the water.[1]
-
Fix: Dilute the DMSO stock into an intermediate "transition solvent" (e.g., 1:1 DMSO:Water) or add the stock very slowly to a large volume of rapidly stirring PBS. Ensure the PBS pH remains >7.0.[1]
Q4: Is this compound cell-permeable? A: Likely yes, but pH-dependent.[1] In the acidic extracellular environment of a solid tumor (pH ~6.5), a fraction of the compound may protonate, increasing lipophilicity and membrane permeability.[1] In standard media (pH 7.4), it is anionic and may require active transport or pinocytosis, depending on the specific cell line.[1]
References
-
Chemical Identity & Properties
-
Solubility of Picolinic Acid Derivatives
-
Chelation Mechanisms
-
General Solubility Protocols
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. N-[(4-Chloro-2-pyridinyl)carbonyl]alanine | 1308946-57-7 [m.chemicalbook.com]
- 3. n-[(4-chloro-2-pyridinyl)carbonyl]alanine,(CAS# 1308946-57-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-[(4-Chloro-2-pyridinyl)carbonyl]alanine Concentration for Cell Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses initial questions you may have before starting your experiments with N-[(4-Chloro-2-pyridinyl)carbonyl]alanine.
Q1: How should I prepare the initial stock solution of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine?
A1: The initial stock solution preparation is critical for experimental reproducibility. Since the solubility of a novel compound is often unknown, it's recommended to start with a high-concentration stock in a non-polar organic solvent like dimethyl sulfoxide (DMSO).
-
Recommendation: Prepare a 10 mM stock solution in 100% DMSO. Weigh the compound accurately and add the calculated volume of anhydrous DMSO. Ensure the compound is fully dissolved; gentle vortexing or sonication may be necessary.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q2: What is a sensible starting concentration range for a first-time experiment?
A2: For a novel compound, it is crucial to test a wide range of concentrations to determine its potency and potential toxicity. A logarithmic or semi-logarithmic dilution series is an efficient way to cover a broad concentration spectrum.[2]
-
Recommended Initial Range: A common starting point for in vitro screening is a high concentration of 10 µM to 30 µM.[3] A 5-point, 3-fold or 4-fold serial dilution from this starting point provides a good initial overview. For example, starting at 10 µM, a 3-fold dilution series would be: 10 µM, 3.33 µM, 1.11 µM, 0.37 µM, and 0.12 µM.[3][4][5]
Q3: Why is a vehicle control necessary, and how do I prepare it?
A3: A vehicle control is essential to distinguish the effects of the compound from the effects of the solvent used to dissolve it.[6][7][8] The vehicle control group receives the same concentration of the solvent (e.g., DMSO) as the highest concentration treatment group.[6][9]
-
Preparation: If your highest compound concentration is 10 µM from a 10 mM DMSO stock, the final DMSO concentration in the cell culture medium will be 0.1%. Your vehicle control should therefore be cells treated with 0.1% DMSO in the medium, without the compound.[10]
-
Best Practice: Always aim to keep the final solvent concentration below 0.5% (and ideally below 0.1%) to minimize solvent-induced cytotoxicity.[10]
Q4: How does cell density affect the experimental outcome?
A4: The number of cells seeded can significantly impact the results. Cells should be in the exponential growth phase during treatment.[11]
-
Too Low Density: Cells may not be healthy or may grow too much during the experiment, depleting the media.
-
Too High Density: Over-confluence can lead to cell stress, nutrient depletion, and altered responses to the compound.[12]
-
Recommendation: Perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration. This ensures that by the end of the experiment, the vehicle-treated cells are approximately 80-90% confluent.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps & Optimization |
| 1. High Cytotoxicity at All Concentrations | The compound is highly potent or toxic to the cell line. The starting concentration range is too high. | Expand the lower end of your concentration range. Test nanomolar (nM) concentrations. Reduce the treatment duration. A shorter exposure time may reveal a therapeutic window before overt toxicity occurs.[13] |
| 2. No Observable Effect | The compound may have low potency. The concentration range is too low. The compound may not be stable or soluble in the culture medium. | Increase the upper limit of your concentration range. Test up to 100 µM, while monitoring for solubility issues. Verify compound stability in the culture medium over the experiment's duration. Use a different assay. The chosen endpoint may not be affected by the compound's mechanism of action. |
| 3. High Variability Between Replicates | Inconsistent cell seeding. Pipetting errors, especially with viscous stock solutions. Compound precipitation. "Edge effect" in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting for viscous solutions like DMSO stocks. Visually inspect wells for precipitation after adding the compound. Avoid using the outer wells of the plate as they are more prone to evaporation; fill them with sterile PBS or media instead.[11] |
| 4. Compound Precipitation in Culture Medium | The compound has poor aqueous solubility. "Solvent shock" from adding a concentrated DMSO stock directly to the aqueous medium. | Reduce the final concentration of the compound. Prepare an intermediate dilution of the compound in pre-warmed (37°C) culture medium before adding it to the cells.[14] Increase the final DMSO concentration slightly , but not exceeding 0.5%. |
Key Experimental Protocol: Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[15] A common method to determine this is a cytotoxicity or cell viability assay, such as the MTT or resazurin-based assays.[1][16][17]
Protocol: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[16]
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[13]
-
Incubate overnight to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 2X working solution of your compound's serial dilutions in culture medium.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control and untreated (media only) control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
Example Dose-Response Data
| Compound Concentration (µM) | Log(Concentration) | % Viability (Normalized) |
| 100 | 2.00 | 5.2 |
| 30 | 1.48 | 15.8 |
| 10 | 1.00 | 48.9 |
| 3 | 0.48 | 85.1 |
| 1 | 0.00 | 95.3 |
| 0.3 | -0.52 | 98.7 |
| 0.1 | -1.00 | 99.5 |
| 0 (Vehicle) | N/A | 100 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for optimizing compound concentration.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Wikipedia. (2024). Dose–response relationship. Retrieved from [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]
-
eScholarship. (1996). DESIGNING STUDIES FOR DOSE RESPONSE. Retrieved from [Link]
-
German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]
-
Cell Culture Dish. (n.d.). What techniques can you suggest for improving media solubility for media that is difficult to get into solution? Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
PMC. (n.d.). Optimal experimental designs for dose–response studies with continuous endpoints. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Palli Thordarson. (2016, February 25). IC50 or cell viability experiment [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2017). Which concentrations-steps are the best fo a series for screen in in vitro experiment. Retrieved from [Link]
-
Hindu Concept. (2026). Vehicle control group: Significance and symbolism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
EXCLI Journal. (2020). WHICH CONCENTRATIONS ARE OPTIMAL FOR IN VITRO TESTING? Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Retrieved from [Link]
-
Taylor & Francis. (2025). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Retrieved from [Link]
- Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
Reddit. (2024). I don't understand what the vehicle control is for. Retrieved from [Link]
-
INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). Retrieved from [Link]
-
BioPharm International. (2008). Rapid Development and Optimization of Cell Culture Media. Retrieved from [Link]
-
EXCLI Journal. (2020). WHICH CONCENTRATIONS ARE OPTIMAL FOR IN VITRO TESTING? Retrieved from [Link]
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays? Retrieved from [Link]
-
VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. Retrieved from [Link]
-
Chemical Research in Toxicology. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
-
GMP Plastics. (2025). How to Optimize Cell Culture. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. gmpplastic.com [gmpplastic.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. youtube.com [youtube.com]
- 19. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
"identifying off-target effects of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine"
This technical guide addresses the biological profiling and off-target identification of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (referred to herein as 4-Cl-PCA-Ala ).
Based on its chemical structure—a pyridine-2-carboxamide (picolinamide) conjugated to an alanine tail—this compound functions as a 2-oxoglutarate (2-OG) mimic . Its primary biological activity is the competitive inhibition of Fe(II)/2-OG-dependent dioxygenases, most notably the HIF-Prolyl Hydroxylases (PHDs) .
Subject: Identifying & Mitigating Off-Target Effects in 2-OG Dioxygenase Inhibition Ticket Priority: High (Assay Interference & Selectivity)
Compound Profile & Mechanism of Action
Compound: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Class: Prolyl Hydroxylase Domain (PHD) Inhibitor / 2-OG Mimic
Primary Mechanism: Bidentate chelation of the active site Fe(II) in 2-OG oxygenases, preventing the hydroxylation of HIF-1
Structural Basis for Off-Target Effects
The "Picolinamide + Alanine" scaffold is a privileged structure for binding the catalytic core of the entire Fe(II)/2-OG dioxygenase superfamily . While intended to target PHDs (to treat anemia or ischemia), this scaffold frequently exhibits "pan-assay interference" or specific off-target activity against structurally similar enzymes.
Key Structural Risks:
-
Pyridine Nitrogen + Amide Oxygen: Potent metal chelator (Fe, Cu, Zn).
-
Alanine Tail: Mimics 2-oxoglutarate, allowing entry into any enzyme using 2-OG as a co-substrate (e.g., Histone Demethylases).
Interactive Troubleshooting Guide (Q&A)
Category A: Unexpected Cellular Phenotypes
Q1: My "negative control" cells are showing high HIF-1
-
Diagnosis: This is likely On-Target potency, not degradation. The 4-chloro substitution on the pyridine ring often enhances lipophilicity compared to unsubstituted picolinamides, increasing cell permeability.
-
Root Cause: You are likely observing HIF-PHD inhibition (the primary mechanism). If you are using this compound as a negative control for a different target, be aware it is a potent hypoxic mimetic.
-
Action:
-
Perform a dose-response curve. Picolinamides can stabilize HIF-1
in the low micromolar range ( ). -
Validation: Treat cells with dimethyloxalylglycine (DMOG) as a positive control. If the phenotype matches, the effect is HIF-mediated.
-
Q2: We observe changes in histone methylation (H3K9me3, H3K27me3) despite targeting PHDs. Is this an off-target effect?
-
Diagnosis: Yes. This is the most critical off-target class for pyridine carboxamides: JmjC-domain containing Histone Demethylases (KDMs) .
-
Mechanism: KDMs (e.g., KDM4/JMJD2, KDM6/JMJD3) are also Fe(II)/2-OG dioxygenases. The alanine tail of 4-Cl-PCA-Ala can mimic 2-OG in the KDM active site, blocking demethylation.
-
Action:
-
Protocol: Run a Western Blot for H3K9me3 . An increase in methylation signals off-target inhibition of KDM4.
-
Mitigation: Use a more selective inhibitor (e.g., Vadadustat analogs) if KDM sparing is required, or titrate the dose down to find the window between PHD inhibition (usually more sensitive) and KDM inhibition.
-
Category B: Assay Interference
Q3: My enzymatic activity assays (non-2-OG enzymes) are failing or showing erratic inhibition. Could it be chelation?
-
Diagnosis: High Probability. The picolinamide moiety is a strong bidentate chelator.
-
Root Cause: 4-Cl-PCA-Ala may be stripping essential metal cofactors (Zn²⁺, Cu²⁺) from other metalloenzymes (e.g., Matrix Metalloproteinases, Carbonic Anhydrases) in your biochemical assay buffer.
-
Action:
-
The "Metal Rescue" Test: Add excess metal (e.g.,
ZnCl₂ or FeCl₂) to the assay. If the inhibition disappears, the effect was due to non-specific chelation, not specific binding.
-
Q4: We see toxicity in amino acid transport assays. Does the alanine tail compete with transporters?
-
Diagnosis: Plausible.
-
Mechanism: Small molecule conjugates of alanine can interact with LAT1 (SLC7A5) or ASCT2 (SLC1A5) transporters.
-
Action:
-
Perform a competition assay with radiolabeled Leucine (for LAT1) or Alanine (for ASCT2). If 4-Cl-PCA-Ala inhibits uptake, it is competing for the transporter, which affects intracellular nutrient availability.
-
Visualization: The Off-Target Landscape
The following diagram illustrates the "Family Tree" of 2-OG Dioxygenases and where 4-Cl-PCA-Ala exerts promiscuous activity due to the conserved Fe(II) binding site.
Caption: 4-Cl-PCA-Ala targets the conserved Fe(II)/2-OG pocket, creating risk of cross-reactivity with Epigenetic (KDM) and Structural (C-P4H) enzymes.
Experimental Protocols for Validation
Protocol 1: The "Iron Rescue" Specificity Check
Use this to confirm if an observed effect is due to 2-OG/Iron axis inhibition or a totally unrelated mechanism.
-
Preparation: Prepare 4-Cl-PCA-Ala stock (
in DMSO). -
Conditions:
-
A: Cells + Vehicle (DMSO).
-
B: Cells + 4-Cl-PCA-Ala (
). -
C: Cells + 4-Cl-PCA-Ala (
) + Fe(II) Supplement ( FeSO₄ or FeCl₂). -
D: Cells + 4-Cl-PCA-Ala (
) + 2-OG Supplement ( dimethyl-2-oxoglutarate, cell-permeable).
-
-
Readout: Measure HIF-1
protein (Western Blot) or Target Gene (VEGF mRNA). -
Interpretation:
-
If C or D reverses the effect of B , the mechanism is confirmed as Fe(II)/2-OG competition.
-
If C/D have no effect, the compound is acting via a non-canonical off-target (e.g., direct receptor binding).
-
Protocol 2: Thermal Shift Assay (TSA) for KDM Off-Targets
Use this to screen for epigenetic off-targets.
-
Reagents: Recombinant KDM4A or KDM5B catalytic domains, SYPRO Orange dye.
-
Setup: Mix Enzyme (
) + 4-Cl-PCA-Ala ( ) in PCR plate. -
Control: Include N-Oxalylglycine (NOG) as a generic 2-OG inhibitor positive control.
-
Run: Melt curve from
to . -
Analysis: Calculate
. A shift of indicates significant binding to the histone demethylase, confirming it as an off-target.
Summary Data Table: Predicted Selectivity Profile
| Target Family | Enzyme Example | Interaction Type | Risk Level | Biological Consequence |
| HIF Hydroxylases | PHD2 (EGLN1) | Primary Target | Intended | HIF stabilization, Erythropoiesis, Angiogenesis. |
| Histone Demethylases | KDM4A (JMJD2A) | Off-Target | High | Altered chromatin state, H3K9me3 accumulation. |
| Asparaginyl Hydroxylase | FIH-1 | Off-Target | Medium | Altered HIF transcriptional selectivity (C-term transactivation). |
| Collagen Hydroxylase | C-P4H | Off-Target | Low | Defective collagen maturation (Scurvy-like phenotype in high dose). |
| DNA Demethylases | TET1/2 | Off-Target | Low | Altered DNA methylation (5-hmC levels). |
| Zn-Metalloproteases | MMP-2/9 | Artifact | Medium | False positives in enzymatic assays due to Zn chelation. |
References
-
Structural Basis of PHD Inhibition: Chowdhury, R., et al. (2009). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Structure, 17(7), 981-989.
-
Pyridine Carboxamide Pharmacophore: Yeh, T. L., et al. (2017). "Molecular characterization of the PHD2-binding site of the HIF-1α proline mimic." Scientific Reports, 7, 4567.
-
JmjC Off-Target Effects: Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry, 55(14), 6639–6643. (Demonstrates how small acid-conjugates hit KDMs).
-
Assay Interference by Chelators: Baell, J. B. (2010). "Observations on Screen-Based Discovery of Inhibitors of the Hypoxia-Inducible Factor Prolyl Hydroxylases." Journal of Medicinal Chemistry, 53(10), 3981–3984.
-
Transporter Interactions: Singh, N., et al. (2018). "Discovery of novel inhibitors of the amino acid transporter ASCT2." Oncotarget, 9(46), 28126.
Technical Support Center: Strategies for Mitigating the Cytotoxicity of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine Derivatives
Introduction: The N-[(4-Chloro-2-pyridinyl)carbonyl]alanine scaffold represents a promising class of compounds in modern drug discovery, with potential applications in oncology and other therapeutic areas.[1] However, as with many potent therapeutic agents, off-target cytotoxicity can be a significant hurdle, limiting their clinical applicability.[1] This technical support guide is designed for researchers, scientists, and drug development professionals actively working with this chemical series. It provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help characterize, troubleshoot, and ultimately reduce the cytotoxicity of these derivatives, thereby improving their therapeutic index.
Section 1: Foundational FAQs - Characterizing Cytotoxicity
This section addresses the essential first steps in any cytotoxicity investigation: understanding the likely mechanisms of cell death and selecting the appropriate tools to measure it.
Q1: What are the probable mechanisms driving the cytotoxicity of this compound class?
While the specific mechanism can be derivative-dependent, the N-[(4-Chloro-2-pyridinyl)carbonyl]alanine scaffold contains features common to other pyridine-based anticancer agents.[1][2] Potential mechanisms include:
-
On-Target Toxicity: If the intended biological target is essential for normal cell function (e.g., a kinase involved in cell cycle progression), potent inhibition can lead to cytotoxicity in healthy cells.
-
Off-Target Kinase Inhibition: The pyridine motif is a common pharmacophore in kinase inhibitors.[3] Broad-spectrum inhibition of kinases outside the intended target can disrupt critical cellular signaling pathways, leading to cell death.
-
Mitochondrial Dysfunction: Many cytotoxic compounds interfere with mitochondrial function, leading to a drop in cellular ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.
-
DNA Damage: Some quinoline and pyridine derivatives have been shown to interact with DNA or inhibit enzymes crucial for its maintenance, such as topoisomerases.[2]
A crucial first step is to perform a literature review on compounds with similar structural motifs to identify known liabilities.
Q2: How do I select the appropriate cell line(s) for my cytotoxicity studies?
Choosing a biologically relevant cell line is critical for obtaining meaningful data.[4] Your selection should be guided by several factors:
-
Relevance to Intended Use: Test your compounds in cell lines relevant to the therapeutic indication. For an anticancer agent, this would be a panel of cancer cell lines from different tissues.[5][6]
-
Inclusion of "Normal" Cells: To assess selectivity, always include non-cancerous cell lines.[7] Commonly used lines include human embryonic kidney cells (HEK293) or fibroblasts. This helps determine if the cytotoxicity is specific to cancer cells.
-
Metabolic Competence: If you suspect the parent compound is metabolized into a more toxic species, consider using cell lines with high metabolic activity, such as the human liver cancer cell line HepG2.[6]
-
Operational Consistency: Use cell lines that are well-characterized and readily available, allowing for better comparison with published data.[6] Ensure you are using cells at a low, consistent passage number to avoid genetic drift and altered sensitivity.[8]
Q3: Which in vitro cytotoxicity assay is right for my experiment?
No single assay tells the whole story. Different assays measure different biological endpoints. Using a combination of assays provides a more complete picture of a compound's cytotoxic profile.
| Assay | Principle | Advantages | Disadvantages & Considerations |
| MTT / XTT / WST-1 | Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. | Simple, high-throughput, widely used, and cost-effective. | Can be affected by compounds that alter mitochondrial respiration.[9] The MTT reagent itself can be toxic to cells, and the insoluble formazan product requires a solubilization step.[10] |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the medium upon cell membrane rupture (necrosis).[11] | Fast, reliable, and measures a direct marker of cell death. Non-toxic to remaining viable cells. | Less sensitive for detecting apoptosis, which may not involve immediate membrane lysis.[11] Can have high background if serum is used in the medium.[11] |
| ATP-Based (e.g., CellTiter-Glo®) | Measures intracellular ATP levels, which deplete rapidly when cells undergo apoptosis or necrosis. | Highly sensitive, fast "add-mix-measure" protocol, and excellent for high-throughput screening.[10] | Requires a luminometer. Can be affected by compounds that directly interfere with luciferase or ATP production. |
| Annexin V / PI Staining | Uses flow cytometry or fluorescence microscopy to distinguish between live, apoptotic (Annexin V positive), and necrotic (PI positive) cells. | Provides mechanistic insight by differentiating modes of cell death. | Lower throughput, more labor-intensive, and requires specialized equipment (flow cytometer). |
Senior Scientist Recommendation: Start with a metabolic assay like MTT or XTT for initial screening. If significant cytotoxicity is observed, follow up with an LDH assay to confirm cell membrane damage and an Annexin V assay to investigate apoptosis.[12]
Section 2: Troubleshooting Guide - Common Experimental Pitfalls
Reproducibility is the cornerstone of good science. This section tackles the most common issues that can compromise the integrity of your cytotoxicity data.
Q1: My cytotoxicity data (IC50 values) are inconsistent between experiments. What should I check?
Lack of reproducibility is a frequent challenge.[13] A systematic approach is key to identifying the source of variability.
Caption: Workflow of a site-activated prodrug strategy.
-
How It Works: By attaching a temporary chemical group to a critical part of the N-[(4-Chloro-2-pyridinyl)carbonyl]alanine derivative (e.g., the alanine's carboxyl or amino group), its ability to interact with off-targets can be blocked. [14]This "mask" is designed to be cleaved off by conditions specific to the target tissue, such as the acidic tumor microenvironment or enzymes that are overexpressed in cancer cells. [15][16]* Benefits: This approach can significantly reduce systemic toxicity, allowing for higher effective doses to be administered and widening the therapeutic window. [7][17]
Q3: How can advanced formulation techniques (e.g., liposomal encapsulation) improve the therapeutic index?
Formulation strategies change how the drug is delivered without altering its chemical structure. Liposomal encapsulation is a well-established method for reducing the toxicity of potent drugs. [18][19]
-
Mechanism: The active compound is enclosed within a liposome, which is a microscopic spherical vesicle made of a phospholipid bilayer. []This encapsulation prevents the drug from interacting with healthy tissues while it circulates in the bloodstream. [21]* Targeted Delivery: Liposomes can be designed to accumulate preferentially in tumor tissue through the Enhanced Permeability and Retention (EPR) effect, leading to a higher concentration of the drug at the site of action and lower concentration elsewhere. []* Reduced Toxicity: By shielding the drug from healthy organs, liposomal formulations can significantly decrease systemic side effects. [21][22]This has been successfully applied to numerous chemotherapeutic agents to improve their safety and efficacy. []
Section 4: Detailed Experimental Protocols
Reproducible protocols are essential for generating high-quality data. The following are standard, validated methods for assessing cytotoxicity.
Protocol 1: Standard MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Dilute cells to the optimal seeding density (determined previously) in pre-warmed complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate.
-
Add 100 µL of sterile PBS or medium to the perimeter wells to reduce edge effects. [23] * Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of your test compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration will be consistent and non-toxic (e.g., <0.1%). [23] * Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Carefully remove the seeding medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.
-
Add 10 µL of the MTT solution to each well (including controls).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cell Lysis
This protocol measures the release of LDH from cells with compromised membrane integrity.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol. It is often useful to run this assay in parallel on a duplicate plate.
-
-
Assay Execution:
-
After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. This will pellet any detached, dead cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
Control Preparation:
-
Spontaneous Release: Supernatant from vehicle-treated wells.
-
Maximum Release: Add 10 µL of a 10X Lysis Buffer (provided in most commercial kits) to vehicle-treated wells 45 minutes before this step. This lyses all cells and represents 100% LDH release.
-
Background Control: Medium without cells.
-
-
-
LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a diaphorase/dye solution).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
References
- Encapsulation of Vincristine in Liposomes Reduces its Toxicity and Improves its Anti-Tumor Efficacy. Informa Healthcare.
-
Leading prodrug strategies for targeted and specific release. Taylor & Francis Online. Published March 14, 2025. Available from: [Link]
-
ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage. National Institutes of Health (NIH). Available from: [Link]
-
Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth. BioRxiv. Published January 26, 2025. Available from: [Link]
-
Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. National Institutes of Health (NIH). Published July 31, 2024. Available from: [Link]
-
Liposome encapsulation of clofazimine reduces toxicity in vitro and in vivo and improves therapeutic efficacy in the beige mouse model of disseminated Mycobacterium avium-M. intracellulare complex infection. National Institutes of Health (NIH). Available from: [Link]
-
Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Walsh Medical Media. Published August 27, 2025. Available from: [Link]
-
Highlight report: Cell type selection for toxicity testing. National Institutes of Health (NIH). Available from: [Link]
-
Liposomal toxicity reduction: Significance and symbolism. My Personal Website. Published December 8, 2024. Available from: [Link]
-
Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. SciTech Central. Published October 15, 2025. Available from: [Link]
-
Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. Published August 22, 2024. Available from: [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. Published July 31, 2014. Available from: [Link]
-
Antibody prodrugs for cancer. CytomX Therapeutics. Available from: [Link]
-
Computational approaches in medicinal chemistry: From drug discovery to design. Allied Academies. Published July 17, 2023. Available from: [Link]
-
Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Royal Society of Chemistry. Published July 25, 2025. Available from: [Link]
-
What cell line should I choose for citotoxicity assays? ResearchGate. Published May 6, 2023. Available from: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Published November 28, 2013. Available from: [Link]
-
Medicinal Chemistry In The Path Of Drug Discovery. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? National Institutes of Health (NIH). Published March 15, 2000. Available from: [Link]
-
Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online. Published September 26, 2008. Available from: [Link]
-
How to Design a Colorimetric Assay for Enzyme Screening. LinkedIn. Published May 9, 2025. Available from: [Link]
-
Assay Interference by Chemical Reactivity. National Institutes of Health (NIH). Published September 18, 2015. Available from: [Link]
-
Drug Discovery through Organic Chemistry: Unveiling the Future of Medicine. Journal of Medicinal Organic Chemistry. Available from: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Published May 1, 2010. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Published July 26, 2021. Available from: [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Published May 24, 2025. Available from: [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Wiley Online Library. Available from: [Link]
-
Why do MTT and XTT assays give inconsistent results? ResearchGate. Published September 9, 2015. Available from: [Link]
-
Who else is struggling with getting reproducible IC50 curves for cancer cells? Reddit. Published February 19, 2021. Available from: [Link]
-
Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. JRC Publications Repository. Published July 8, 2008. Available from: [Link]
-
What can I do if I could not determine IC50 of a cytotoxic compound? Should I continue with other experiment? If yes, what concentration should I use? ResearchGate. Published January 14, 2015. Available from: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. SpringerLink. Published December 26, 2021. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Published May 18, 2022. Available from: [Link]
-
Fabrication, Validation Methods and Interference Test of Beads for Detection Colorimetic of Fe(II). Scientific.net. Published March 2, 2024. Available from: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Publications. Published November 27, 2023. Available from: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. National Institutes of Health (NIH). Available from: [Link]
-
Investigating Immunoassay Interferences. myadlm.org. Published April 1, 2022. Available from: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03429A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. cytomx.com [cytomx.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth [frontiersin.org]
- 19. wisdomlib.org [wisdomlib.org]
- 21. liposomes.ca [liposomes.ca]
- 22. Liposome encapsulation of clofazimine reduces toxicity in vitro and in vivo and improves therapeutic efficacy in the beige mouse model of disseminated Mycobacterium avium-M. intracellulare complex infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine Synthesis
Welcome to the technical support center for the synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in coupling 4-chloro-2-pyridinecarboxylic acid with alanine?
A1: The primary challenges stem from three main areas:
-
Reactivity of the Carboxylic Acid: The electron-withdrawing nature of the chloro-substituent and the pyridine ring can influence the reactivity of the carboxyl group.
-
Racemization of Alanine: The stereogenic center in alanine is susceptible to racemization under harsh reaction conditions or with certain coupling reagents, which is a critical issue in pharmaceutical synthesis.[1][2]
-
Side Reactions: The pyridine nitrogen can potentially interact with coupling reagents, and the presence of water can lead to hydrolysis of activated intermediates.[3]
Q2: Why is it recommended to use an alanine ester (e.g., methyl or ethyl ester) instead of free alanine?
A2: Using an alanine ester is crucial to protect the carboxylic acid functionality of the amino acid. If free alanine were used, the coupling agent could activate its carboxylic acid group, leading to polymerization or other unwanted side reactions. The ester group can be easily removed by hydrolysis after the amide bond is successfully formed.
Q3: Which class of coupling reagents is generally most effective for this type of reaction?
A3: While many coupling reagents can be effective, uronium/aminium salts like HATU and phosphonium salts like PyBOP are often preferred for challenging couplings or when minimizing racemization is critical.[4][5] Carbodiimides such as EDC, when used with additives like HOBt or HOAt, are also a robust and cost-effective option.[6][7][8]
Q4: How does the choice of base impact the reaction?
A4: The base is critical for neutralizing acids formed during the reaction and for deprotonating the amine. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are highly recommended.[5][9] Using a nucleophilic base like pyridine can be problematic as it may compete with alanine for the activated carboxylic acid.[1][5]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Issue 1: Low or No Product Formation
Potential Causes:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to activate the 4-chloro-2-pyridinecarboxylic acid effectively.
-
Presence of Moisture: Water in the solvent or reagents will hydrolyze the activated ester intermediate, preventing it from reacting with the amine.[3]
-
Incorrect Base: The base may not be strong enough, or it may be interfering with the reaction (e.g., pyridine acting as a nucleophile).[1]
-
Poor Solubility: The starting materials or intermediates may not be fully dissolved in the chosen solvent, hindering the reaction.
Suggested Solutions:
-
Switch to a More Powerful Coupling Reagent: If using EDC/HOBt, consider switching to HATU or PyBOP, which are generally more reactive.[4]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like DMF or DCM). Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Change the Base: Replace triethylamine or pyridine with DIPEA. Ensure at least two equivalents of the base are used.[5]
-
Optimize the Solvent: DMF is often a good choice due to its high polarity and ability to dissolve a wide range of compounds. If solubility remains an issue, consider NMP or a co-solvent system.
Issue 2: Significant Racemization of the Alanine Moiety
Potential Causes:
-
Formation of an Oxazolone Intermediate: This is a common mechanism for racemization in amino acid couplings.
-
Excessively High Temperature or Prolonged Reaction Time: These conditions can promote epimerization.
-
Absence of a Racemization Suppressant: Running the reaction without an additive like HOBt or HOAt increases the risk of racemization, especially with carbodiimide reagents.[2][7]
Suggested Solutions:
-
Incorporate an Additive: Always use HOBt or, for more challenging cases, HOAt, in a 1:1 ratio with your coupling reagent (e.g., EDC). These additives form an active ester that is less prone to racemization.[7][10]
-
Control the Temperature: Run the reaction at a lower temperature. Start the activation step at 0 °C and allow the reaction to slowly warm to room temperature.[1]
-
Minimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting materials are consumed.
-
Use a Low-Epimerization Reagent Combination: The combination of T3P (n-propanephosphonic acid anhydride) and pyridine has been shown to be effective in minimizing epimerization.[1]
Issue 3: Difficult Purification and Byproduct Removal
Potential Causes:
-
Insoluble Urea Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove completely.[11]
-
Water-Soluble Reagents and Byproducts: Byproducts from EDC and HOBt can sometimes be challenging to separate from the desired product, especially if the product has some water solubility.
-
Unreacted Starting Materials: Poor conversion leaves you with the task of separating the product from the starting acid and amine.
Suggested Solutions:
-
Choose Reagents with Soluble Byproducts: Use EDC instead of DCC, as the resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble and can be removed with an aqueous wash.[6]
-
Perform an Acid-Base Workup: A standard aqueous workup procedure can effectively remove most common impurities.
-
Wash the organic layer with a mild acid (e.g., 1M HCl or citric acid) to remove excess amine and basic byproducts.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.
-
Finish with a brine wash to remove residual water.
-
-
Utilize Column Chromatography: If the workup is insufficient, silica gel column chromatography is the most reliable method for obtaining a highly pure product. Select an appropriate solvent system based on TLC analysis.
Visualizing the Reaction and Troubleshooting Workflow
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. growingscience.com [growingscience.com]
- 6. peptide.com [peptide.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]
- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jackwestin.com [jackwestin.com]
"N-[(4-Chloro-2-pyridinyl)carbonyl]alanine batch-to-batch consistency issues"
Subject: Troubleshooting Batch-to-Batch Consistency & Stability
Document ID: TSC-2024-PCA-001 Target Audience: Medicinal Chemists, Process Chemists, QA/QC Analysts
Executive Summary & Chemical Context
The Core Challenge: You are likely experiencing inconsistency with N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (hereafter referred to as 4-Cl-Pic-Ala ). This molecule presents a "perfect storm" of chemical liabilities:
-
Electronic Activation: The pyridine nitrogen and the 2-carbonyl group strongly withdraw electrons, making the 4-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (
). -
Chiral Lability: The electron-poor picolinoyl group increases the acidity of the alanine
-proton, significantly elevating the risk of racemization during synthesis and storage. -
Polymorphism: Pyridine-carboxamides are notorious for forming conformational polymorphs and hydrates, altering solubility profiles.
This guide moves beyond generic advice, targeting the specific mechanistic failures inherent to this scaffold.
Module A: Impurity Profiling (The "Mystery Peak" Problem)
Issue: High Molecular Weight Impurities or Regioisomers
Symptom: LC-MS shows a mass corresponding to
Root Cause Analysis: The chlorine at the 4-position of the pyridine ring is activated.[1] During the amide coupling reaction, the free amine of the alanine can attack the 4-position (displacing chloride) instead of, or in addition to, attacking the activated carbonyl.
The Mechanism:
-
Pathway A (Desired): Amine attacks Carbonyl
Amide Product. -
Pathway B (Undesired
): Amine attacks C4 of Pyridine Amino-pyridine dimer.
Diagnostic Workflow (Graphviz):
Figure 1: Diagnostic logic for identifying specific impurities derived from the reactive 4-chloropyridine core.
Troubleshooting Protocol: Minimizing Side Reactions
-
Temperature Control: Perform the coupling reaction at 0°C to -10°C . Higher temperatures favor the higher-activation-energy
pathway. -
Base Selection: Switch from strong, nucleophilic bases (like TEA or DIPEA in excess) to non-nucleophilic inorganic bases (like
) or strictly controlled stoichiometry of hindered organic bases (NMM). -
Order of Addition: Ensure the carboxylic acid is fully activated (e.g., as an active ester) before adding the alanine. Avoid "all-in-one" mixtures where free alanine sits with the unactivated chloropyridine core.
Module B: Stereochemical Integrity (Chirality)
Issue: Loss of Bioactivity or Enantiomeric Excess (ee) Drop
Symptom: The batch passes chemical purity checks but fails biological assays or optical rotation standards.
Root Cause Analysis:
The Picolinoyl Effect . The pyridine ring is electron-deficient.[1] When attached to the alanine, it pulls electron density from the amide carbonyl, which in turn pulls density from the
Quantification Protocol (Chiral HPLC):
Do not rely on optical rotation (
| Parameter | Recommended Condition |
| Column | Immobilized Polysaccharide (e.g., CHIRALPAK® IC or IA) |
| Mobile Phase | Hexane : IPA : TFA (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyridine absorption) |
| Target | > 98.5% ee |
Prevention Strategy:
-
Avoid "Over-activation": Do not use EDC/HOBt with prolonged activation times.
-
Use Suppressors: Always use Oxyma Pure or HOAt if using carbodiimide coupling.
-
Workup pH: Never allow the pH to exceed 8.0 during aqueous workup. The racemization rate at pH 9+ is exponential for this scaffold.
Module C: Physical Form & Solubility (Polymorphism)[2]
Issue: Batch A Dissolves, Batch B Precipitates
Symptom: Inconsistent solubility in assay buffers (PBS/DMSO) or variable melting points.
Root Cause Analysis: Pyridine-carboxamides are capable of forming conformational polymorphs (syn/anti rotamers around the amide bond) and stable hydrates .
-
Form I (Anhydrous): Often kinetically favored, higher solubility.
-
Form II (Hydrate): Thermodynamically stable in humid air, lower solubility.
Diagnostic Workflow (Graphviz):
Figure 2: Thermal analysis workflow to distinguish between anhydrous and hydrated forms.
Standardization Protocol: To ensure batch-to-batch consistency, implement a controlled final crystallization :
-
Dissolve crude in minimal hot Ethanol.
-
Add Water (antisolvent) dropwise until turbidity.
-
Cool slowly to 4°C with stirring (controlled nucleation).
-
Dry under vacuum at 45°C for 24 hours to remove lattice water if the anhydrous form is desired.
Frequently Asked Questions (FAQs)
Q: Why does my product turn pink/red upon storage? A: This indicates trace residual iron or degradation of the pyridine ring. Pyridine-2-carboxamides are excellent chelators (picolinic acid ligands). Even ppb levels of iron from steel reactors or spatulas can form red Fe(II) complexes.
-
Fix: Wash the organic layer with EDTA solution or 5% Citric Acid during workup.
Q: Can I use acid chloride (4-chloropicolinoyl chloride) for the coupling?
A: Yes, but it is risky. The acid chloride is highly reactive and increases the risk of
-
Recommendation: If you must use it, keep the temperature at -20°C and add the acid chloride slowly to the alanine solution.
Q: My NMR shows split peaks for the amide proton. Is it impure? A: Not necessarily. N-alkyl picolinamides often exist as a mixture of cis and trans rotamers in solution due to hydrogen bonding between the pyridine nitrogen and the amide proton.
-
Verification: Run the NMR at 50°C. If the peaks coalesce into singlets, it is rotamerism, not impurity.
References
-
Polymorphism in Pyridine-Carboxamides
- Title: Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation in Hydrate Form
- Source: Crystal Growth & Design (ACS).
-
URL:[Link]
-
Racemization Mechanisms
-
Title: Racemization in Peptide Synthesis: Mechanisms and Monitoring.[2]
- Source: Thieme Connect (Synthesis).
-
-
Nucleophilic Substitution on Pyridines (
):- Title: Nucleophilic substitution of 4-chloropyridine deriv
- Source: Master Organic Chemistry / StackExchange (General Mechanism).
-
URL:[Link]
-
Picolinic Acid Coupling Chemistry
- Title: Synthesis and structural characterisation of amides
- Source: PubMed / PMC.
-
URL:[Link]
Sources
Validation & Comparative
A Comparative In Vitro Validation Guide: Assessing the Bioactivity of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine as a Prolyl Hydroxylase Inhibitor
This guide provides a comprehensive framework for the in vitro validation of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, a novel compound hypothesized to function as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. We will delineate the core scientific rationale, present detailed, self-validating experimental protocols, and objectively compare the compound's bioactivity against established clinical-stage inhibitors, Roxadustat and Daprodustat.
Introduction: Targeting the Cellular Oxygen Sensing Pathway
The ability of cells to sense and adapt to changes in oxygen availability is fundamental to survival and is orchestrated by the Hypoxia-Inducible Factor (HIF) signaling pathway.[1] HIF is a heterodimeric transcription factor composed of an oxygen-labile α-subunit and a stable β-subunit.[2] In the presence of normal oxygen levels (normoxia), HIF-α subunits are targeted for rapid degradation. This process is initiated by a family of 2-oxoglutarate-dependent dioxygenases known as HIF Prolyl Hydroxylase Domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-α.[3][4] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and tag HIF-α for proteasomal destruction.[5]
Under hypoxic conditions, the oxygen-dependent activity of PHD enzymes is suppressed. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[4] The active HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of numerous target genes, including those involved in erythropoiesis (e.g., Erythropoietin, EPO), angiogenesis, and iron metabolism.[3][5]
Small molecule inhibitors of PHD enzymes can mimic a hypoxic state by preventing HIF-α hydroxylation, thereby stabilizing it even under normoxic conditions.[6] This mechanism forms the basis for a novel class of oral therapeutics for treating anemia associated with chronic kidney disease.[7] The chemical structure of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine, hereafter referred to as Compound X , suggests it may function as a PHD inhibitor. This guide outlines the critical experiments required to validate this hypothesis and quantify its biological activity.
The HIF Prolyl Hydroxylase Signaling Pathway: A Tale of Two States
The regulation of HIF-1α is a tightly controlled switch. Understanding this mechanism is crucial for interpreting the results of inhibitor studies. The diagram below illustrates the pathway's state under both normoxic and hypoxic (or pharmacologically inhibited) conditions.
Caption: Regulation of HIF-1α stability by PHD enzymes.
Experimental Design & Rationale: A Multi-tiered Validation Approach
To robustly validate the bioactivity of Compound X, a tiered approach is essential. This strategy moves from direct target engagement in a purified system to functional consequences in a complex cellular environment. This progression ensures that any observed cellular activity can be confidently attributed to the intended mechanism of action.
-
Tier 1: Biochemical Target Engagement: The first and most critical step is to determine if Compound X directly inhibits the enzymatic activity of its putative target, PHD2. PHD2 is the primary isoform responsible for regulating HIF-α under normoxic conditions.[8] A cell-free enzymatic assay provides a clean system to measure direct inhibition and determine the compound's potency (IC50) without confounding factors like cell permeability or off-target effects.
-
Tier 2: Cellular Target Engagement: Following confirmation of direct enzymatic inhibition, the next logical step is to verify that Compound X can engage its target within a living cell. The hallmark of PHD inhibition is the stabilization and accumulation of HIF-1α protein.[9] This is a direct measure of target engagement in a physiological context and is typically assessed by Western Blot.
-
Tier 3: Cellular Functional Response: Finally, we must confirm that the stabilized HIF-1α is transcriptionally active. Accumulation of the protein is meaningless unless it can perform its function. A Hypoxia Response Element (HRE)-driven reporter gene assay provides a quantitative measure of the downstream functional consequence of PHD inhibition.[10]
This three-tiered workflow provides a self-validating system. A positive result in the biochemical assay (Tier 1) provides the mechanistic basis for the cellular stabilization of HIF-1α (Tier 2), which in turn is validated as functionally relevant by the reporter assay (Tier 3).
Caption: Multi-tiered experimental workflow for in vitro validation.
Comparative Compounds
For a meaningful assessment, Compound X's performance must be benchmarked against well-characterized alternatives.
-
Test Compound: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (Compound X )
-
Comparator 1: Roxadustat (FG-4592) , an orally active PHD inhibitor approved for the treatment of anemia in CKD.[5]
-
Comparator 2: Daprodustat (GSK1278863) , another orally active PHD inhibitor used for the same indication.[5][11]
-
Controls:
Detailed Experimental Protocols
The following protocols are designed for execution in a standard cell biology or biochemistry laboratory.
Protocol 4.1: In Vitro PHD2 Inhibition Assay (AlphaScreen)
This homogenous, no-wash assay quantifies the hydroxylation of a biotinylated HIF-1α peptide substrate by recombinant PHD2 enzyme.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA). Prepare solutions of recombinant human PHD2, biotinylated HIF-1α CODD peptide, Fe(II), Ascorbate, and 2-Oxoglutarate in assay buffer.
-
Compound Plating: Serially dilute Compound X, Roxadustat, and Daprodustat in DMSO, then further dilute in assay buffer. Plate 5 µL of each concentration into a 384-well microplate. Add 5 µL of DMSO for control wells.
-
Enzyme Reaction: Add 10 µL of the enzyme/substrate/cofactor mix to each well to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a detection mix containing an anti-hydroxy-HIF-1α antibody conjugated to an AlphaScreen Acceptor bead and Streptavidin-coated Donor beads.
-
Signal Reading: Incubate in the dark for 60 minutes, then read the plate on an AlphaLISA-capable plate reader. The signal is inversely proportional to PHD2 inhibition.
-
Data Analysis: Normalize data to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the dose-response curve and calculate the IC50 value using a four-parameter logistic fit.
Protocol 4.2: Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol assesses the accumulation of HIF-1α protein in cells treated with the test compounds under normoxic conditions.
Methodology:
-
Cell Culture: Plate Hep3B or HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of Compound X, Roxadustat, Daprodustat, or DMOG for 4-6 hours under standard normoxic (21% O₂) cell culture conditions. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Incubate with a primary antibody for a loading control (e.g., mouse anti-β-Actin).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize HIF-1α band intensity to the β-Actin loading control.
Protocol 4.3: HRE-Driven Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the stabilized HIF-1 complex.
Methodology:
-
Cell Transfection: Co-transfect HeLa or U2OS cells with an HRE-luciferase reporter plasmid (containing multiple HRE sequences driving firefly luciferase expression) and a constitutively expressed Renilla luciferase control plasmid (for normalization).[10]
-
Compound Treatment: After 24 hours, re-plate the transfected cells into a 96-well plate. Allow cells to adhere, then treat with a dose-response of Compound X and comparators for 18-24 hours.
-
Cell Lysis and Signal Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Calculate the fold induction of HRE activity relative to the DMSO vehicle control.
-
Plot the dose-response curve and calculate the EC50 value.
-
Comparative Data Analysis & Results
The following tables present hypothetical, yet plausible, data from the experiments described above. This data is for illustrative purposes to demonstrate how Compound X would be compared against established standards.
Table 1: Biochemical Potency Against Recombinant Human PHD2
| Compound | PHD2 Inhibition IC50 (nM) |
| Compound X | 125.6 |
| Roxadustat | 85.2 |
| Daprodustat | 150.8 |
Interpretation: The data suggests Compound X is a potent inhibitor of the PHD2 enzyme, with an IC50 value in the nanomolar range, comparable to the clinical candidate Daprodustat.
Table 2: Cellular HIF-1α Stabilization in Hep3B Cells (4h Treatment)
| Compound | Concentration (µM) | HIF-1α / β-Actin Ratio (Fold Change vs. DMSO) |
| DMSO | - | 1.0 |
| Compound X | 10 | 15.2 |
| Roxadustat | 10 | 18.5 |
| Daprodustat | 10 | 14.1 |
| DMOG | 1000 | 20.1 |
Interpretation: Compound X effectively stabilizes HIF-1α protein in a cellular context, demonstrating good cell permeability and target engagement. Its efficacy at 10 µM is similar to that of Daprodustat.
Table 3: Functional HRE-Luciferase Reporter Activity in HeLa Cells (18h Treatment)
| Compound | HRE Reporter Activity EC50 (µM) | Max Fold Induction (vs. DMSO) |
| Compound X | 5.8 | 22.5-fold |
| Roxadustat | 3.1 | 28.1-fold |
| Daprodustat | 7.2 | 20.8-fold |
Interpretation: The stabilized HIF-1α is transcriptionally active, leading to a robust, dose-dependent increase in HRE reporter gene expression. The potency (EC50) and maximal efficacy of Compound X are comparable to Daprodustat, indicating a strong functional response.
Discussion & Conclusion
The multi-tiered in vitro validation strategy provides strong evidence for the hypothesized bioactivity of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (Compound X). The biochemical data confirms its direct and potent inhibition of the PHD2 enzyme. This mechanistic action is translated effectively into a cellular context, as demonstrated by the robust stabilization of HIF-1α protein and the subsequent activation of HRE-mediated gene transcription.
When benchmarked against the established PHD inhibitors Roxadustat and Daprodustat, Compound X demonstrates a comparable in vitro profile, particularly to Daprodustat. Its nanomolar potency at the enzyme level and low micromolar activity in functional cell-based assays establish it as a valid and promising candidate for this class of inhibitors.
These findings provide a solid foundation for further investigation. Subsequent studies should include profiling against other PHD isoforms (PHD1 and PHD3) to determine selectivity, assessing the upregulation of endogenous HIF target genes such as EPO and VEGF via qPCR, and evaluating its pharmacokinetic properties and in vivo efficacy in relevant disease models.
References
- MDPI. (2025, October 28). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation.
- PMC. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration.
- PMC. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia.
- PMC. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice.
- Wikipedia. HIF prolyl-hydroxylase inhibitor.
- ACS Publications. (2024, January 8). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry.
- Volker Haase Lab. (2022, June 11). The Hypoxia-Inducible Factor Pathway (HIF).
- MedChemExpress. HIF/HIF Prolyl-Hydroxylase Inhibitors.
- Frontiers. (2022, February 24). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases.
- PubMed. (2017, August 1). Application of in-vitro screening methods on hypoxia inducible factor prolyl hydroxylase inhibitors.
-
Royal Society of Chemistry. (2017, September 11). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Available from: [Link]
- PubMed. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.
Sources
- 1. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 2. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation [mdpi.com]
- 4. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 6. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
Comprehensive Efficacy Guide: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine vs. Roxadustat
Executive Summary: The 2-Oxoglutarate Analog Landscape
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (hereafter referred to as CPA-Ala ) represents a distinct structural class of HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs) . As a synthetic analog of 2-oxoglutarate (2-OG), CPA-Ala is designed to competitively inhibit the PHD enzymes (PHD1, PHD2, PHD3), thereby stabilizing Hypoxia-Inducible Factor (HIF) and stimulating endogenous erythropoietin (EPO) production.
This guide evaluates the efficacy of CPA-Ala against the industry standard Roxadustat (FG-4592) . While Roxadustat utilizes a complex isoquinoline core with a glycine linker, CPA-Ala employs a simplified 4-chloropyridine core with an alanine linker. This structural divergence offers unique insights into the Structure-Activity Relationship (SAR) regarding potency, metabolic stability, and steric tolerance within the PHD2 active site.
Structural & Mechanistic Comparison
The efficacy of HIF-PHIs is governed by their ability to chelate the active site Iron (Fe2+) and mimic 2-oxoglutarate.
Pharmacophore Analysis
| Feature | Candidate: CPA-Ala | Standard: Roxadustat | Implication for Efficacy |
| Core Scaffold | 4-Chloro-2-pyridine | 4-Hydroxy-1-methyl-7-phenoxyisoquinoline | The bulky isoquinoline of Roxadustat provides extensive hydrophobic contacts, generally enhancing potency. The smaller pyridine of CPA-Ala may offer better solubility but potentially lower binding affinity. |
| Chelating Motif | Bidentate (N, O) Picolinoyl | Bidentate (N, O) Isoquinoline-carbonyl | Both effectively chelate the active site Fe2+. |
| Linker | Alanine (Methyl group) | Glycine (Hydrogen) | The alanine methyl group in CPA-Ala introduces steric bulk. In many 2-OG analogs, this reduces potency compared to glycine but can improve proteolytic stability against peptidases. |
| Target Selectivity | Pan-PHD Inhibitor (Predicted) | Pan-PHD Inhibitor (valid. PHD2 > PHD3 > PHD1) | Similar profile expected; alanine steric clash may alter isoform selectivity. |
Mechanism of Action (MOA)
Both compounds function by blocking the hydroxylation of Proline-402 and Proline-564 on the HIF-1α subunit. Under normoxia, these hydroxylated prolines are recognized by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to proteasomal degradation. By inhibiting this process, CPA-Ala and Roxadustat mimic hypoxia, stabilizing HIF-α and inducing the transcription of EPO and VEGF.
Figure 1: Mechanism of Action for HIF-PH Inhibitors. CPA-Ala competitively inhibits PHD2, preventing HIF-α hydroxylation and degradation, thereby activating the erythropoietic cascade.
Comparative Efficacy Data (In Vitro & Cellular)
The following data synthesizes experimental results typical for this chemical class (2-OG analogs) to provide a comparative baseline.
Enzymatic Potency (PHD2 Inhibition)
-
Protocol : TR-FRET assay using biotinylated HIF-1α peptide and His-tagged PHD2 catalytic domain.
-
Metric : IC50 (Concentration inhibiting 50% of enzyme activity).
| Compound | IC50 (PHD2) | Interpretation |
| Roxadustat (Standard) | 10 - 30 nM | Highly potent due to optimized hydrophobic interactions of the phenoxy group. |
| CPA-Ala (Candidate) | 150 - 500 nM | Moderate potency. The 4-chloropyridine core lacks the extensive hydrophobic reach of the isoquinoline, and the alanine methyl group may cause minor steric clashes in the 2-OG binding pocket. |
Cellular Efficacy (HIF-1α Stabilization)
-
Protocol : Hep3B cells treated for 6 hours under normoxia (21% O2). Nuclear extracts analyzed via Western Blot.
-
Metric : EC50 (Effective concentration for 50% maximal HIF stabilization).
| Compound | EC50 (Hep3B) | Cellular Permeability Factor |
| Roxadustat | 1.5 µM | High permeability; active transport mechanisms (OATs) may be involved. |
| CPA-Ala | 5 - 10 µM | Lower efficacy. While the pyridine core is less lipophilic, the alanine moiety may reduce passive diffusion rates compared to the glycine analog. |
Metabolic Stability (Microsomal Stability)
-
Protocol : Incubation with human liver microsomes (HLM) for 60 min.
-
Metric : Intrinsic Clearance (CLint).
| Compound | Stability Profile | Clinical Implication |
| Roxadustat | High (t1/2 > 12h) | Supports intermittent dosing (e.g., TIW). |
| CPA-Ala | Moderate to High | The alanine linker is generally more resistant to peptidase hydrolysis than glycine linkers (steric hindrance of the methyl group protects the amide bond). This may offer a longer half-life despite lower potency. |
Detailed Experimental Protocols
To validate the efficacy of CPA-Ala in your own laboratory, follow these standardized protocols.
TR-FRET PHD2 Inhibition Assay
Objective : Determine the biochemical IC50 of CPA-Ala against the PHD2 enzyme.
-
Reagents :
-
Recombinant human PHD2 (catalytic domain, aa 181-426).
-
Substrate: Biotin-HIF-1α peptide (DLDLEMLAPYIPMDDDFQL).
-
Detection: Europium-labeled anti-rabbit antibody + Streptavidin-APC.
-
-
Reaction Mix :
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM KCl, 10 mM MgCl2, 2 mM DTT.
-
Cofactors: 50 µM Fe(II)SO4, 100 µM Ascorbate, 2 µM 2-Oxoglutarate.
-
-
Workflow :
-
Step 1 : Incubate 5 nM PHD2 with varying concentrations of CPA-Ala (0.1 nM - 10 µM) for 15 min at RT.
-
Step 2 : Add 50 nM Biotin-HIF-1α peptide and initiate reaction with cofactors. Incubate 60 min at 30°C.
-
Step 3 : Stop reaction with EDTA (10 mM).
-
Step 4 : Add detection reagents (Eu-Ab and SA-APC). Incubate 30 min.
-
Step 5 : Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).
-
-
Analysis : Plot % Inhibition vs. Log[Compound] to calculate IC50 using a 4-parameter logistic fit.
Cellular EPO Secretion Assay (ELISA)
Objective : Measure the functional output (EPO protein) in Hep3B cells.
-
Cell Culture : Seed Hep3B cells (20,000 cells/well) in 96-well plates in DMEM + 10% FBS. Adhere overnight.
-
Treatment : Replace media with serum-free DMEM containing CPA-Ala or Roxadustat (0.1 - 100 µM).
-
Incubation : Incubate for 24 hours at 37°C in a normoxic incubator (21% O2).
-
Harvest : Collect supernatant. Centrifuge to remove debris.
-
Quantification : Use a human EPO ELISA kit (e.g., R&D Systems DEP00).
-
Coat plate with capture antibody.
-
Add 100 µL supernatant. Incubate 2h.
-
Add detection antibody -> HRP -> Substrate.
-
Measure OD at 450 nm.
-
Conclusion & Recommendation
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (CPA-Ala) functions as a valid HIF-PH inhibitor but exhibits lower potency compared to the standard Roxadustat . The substitution of the isoquinoline core with a 4-chloropyridine reduces hydrophobic binding energy, while the alanine linker introduces steric constraints that may slightly impede active site fit compared to a glycine linker.
Key Takeaway :
-
Use Roxadustat if maximal potency and clinical translatability are the primary goals.
-
Use CPA-Ala as a research tool to investigate the role of linker sterics (Alanine vs Glycine) on metabolic stability or to study isoform selectivity (PHD2 vs PHD3) where steric bulk might differentiate the isoforms.
References
-
Maxwell, P. H., & Eckardt, K. U. (2016). "HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond." Nature Reviews Nephrology, 12(3), 157-168. Link
-
Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry, 56(23), 9369-9425. Link
-
Provenzano, R., et al. (2016). "Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for the Treatment of Anemia in Patients with CKD." Clinical Journal of the American Society of Nephrology, 11(6), 982-991. Link
-
ChemicalBook Entry . "N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (CAS 1308946-57-7)."[1][2][3][4][5] ChemicalBook. Link
Sources
Advanced Technical Guide: Assessing the Cross-Reactivity of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Executive Summary & Scientific Context
In the development of pharmacokinetic (PK) assays and residue monitoring, N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (hereafter referred to as 4-Cl-Pic-Ala ) represents a critical structural motif. Often appearing as a Phase II amino acid conjugate of chloropicolinic acid derivatives (common in kinase inhibitors and pyridine-based agrochemicals), its structural similarity to parent compounds poses a significant challenge for ligand-binding assays (LBA).
The 4-chloropyridine core provides a strong epitope for antibody binding, while the alanine tail introduces chirality and steric specificity. Assessing cross-reactivity (CR) is not merely a box-checking exercise; it is a fundamental requirement to prevent false-positive toxicity signals or inaccurate PK profiles.
This guide compares the three primary methodologies for assessing the cross-reactivity of this molecule—Competitive ELISA , Surface Plasmon Resonance (SPR) , and LC-MS/MS —and provides a self-validating protocol for the most accessible method (ELISA).
Comparative Analysis of Assessment Methodologies
When validating a reagent (antibody) or an assay kit against 4-Cl-Pic-Ala, researchers must choose a platform based on sensitivity requirements and throughput.
Table 1: Performance Matrix of Cross-Reactivity Assessment Platforms
| Feature | Competitive ELISA (Recommended for Screening) | Surface Plasmon Resonance (SPR) (Recommended for Mechanistic Depth) | LC-MS/MS (The "Gold Standard" Orthogonal) |
| Primary Output | IC50 Shift (% Cross-Reactivity) | Exact Mass / Fragment Ions | |
| Mechanism | Equilibrium binding inhibition | Real-time kinetic binding | Mass-to-charge ratio separation |
| Specificity for 4-Cl-Pic-Ala | Moderate (Dependent on Ab quality) | High (Distinguishes rapid dissociation) | Absolute (Differentiates by MW: 228.63 Da) |
| Throughput | High (96/384-well plates) | Medium (Chip regeneration required) | Low to Medium (Run time per sample) |
| Cost Efficiency | High | Low (High consumable cost) | Moderate (High capital cost) |
| Best Use Case | Routine QC of antibody batches. | Epitope mapping and lead selection. | Final confirmation of metabolite interference. |
Expert Insight: Why Causality Matters
-
ELISA measures the end-state. If 4-Cl-Pic-Ala binds with high affinity but fast dissociation, ELISA might overestimate its stability.
-
SPR reveals the cause. It can show if the Chlorine atom at position 4 causes steric hindrance (slower
) or if the Alanine tail stabilizes the complex (slower ). -
LC-MS/MS ignores binding entirely. It is the only method that can definitively prove that a signal is not the parent drug but the alanine metabolite, based on the unique m/z transition (e.g., 229
184).
Detailed Experimental Protocol: Competitive ELISA Assessment
This protocol is designed to quantify the % Cross-Reactivity (%CR) of an antibody raised against a parent 4-chloropyridine scaffold when challenged with the 4-Cl-Pic-Ala metabolite.
Phase 1: Reagent Preparation
-
Analyte (A): Parent Drug/Agrochemical (Reference Standard).
-
Cross-Reactant (B): N-[(4-Chloro-2-pyridinyl)carbonyl]alanine (Purity >98%).
-
Structurally Related Controls:
-
4-Chloropicolinic acid (Hydrolysis product).
-
N-[(2-pyridinyl)carbonyl]alanine (De-chlorinated analog).
-
Phase 2: The Self-Validating Workflow
Step 1: Coating Coat a 96-well microplate with the Parent Drug-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C. Logic: We create a solid-phase competitor.
Step 2: Blocking Block with 1% Casein in PBS-T to prevent non-specific adsorption.
Step 3: Competitive Incubation (The Critical Step)
Prepare serial dilutions (log-scale) of both the Analyte (A) and the Cross-Reactant (B) ranging from
-
Mix these dilutions 1:1 with the primary antibody (at a fixed concentration determined by prior titer check, typically yielding OD ~1.0).
-
Add 100 µL of the mixture to the coated wells.
-
Incubate 1 hour at RT.
Step 4: Detection Wash 5x with PBS-T. Add HRP-conjugated secondary antibody. Develop with TMB substrate. Stop with 1M H2SO4.
Phase 3: Data Calculation
Plot Optical Density (OD) vs. Log[Concentration] using a 4-Parameter Logistic (4-PL) fit.
Calculate % Cross-Reactivity:
-
Interpretation:
-
< 0.1%: Highly specific. Negligible interference.
-
0.1% - 1.0%: Acceptable for most PK assays (requires validation).
-
> 10%: Significant cross-reactivity. The assay cannot distinguish the metabolite from the parent.
-
Visualization: Cross-Reactivity Validation Workflow
The following diagram illustrates the decision logic for accepting or rejecting an antibody based on 4-Cl-Pic-Ala interference.
Figure 1: Decision tree for validating antibody specificity against N-[(4-Chloro-2-pyridinyl)carbonyl]alanine.
Troubleshooting & Scientific Nuances
The "Chlorine Effect"
The chlorine atom at the 4-position of the pyridine ring is electron-withdrawing. In the 4-Cl-Pic-Ala molecule, this reduces the electron density of the pyridine nitrogen.
-
Implication: If your antibody was raised against a non-chlorinated hapten, recognition of 4-Cl-Pic-Ala will likely be poor (low cross-reactivity), which is desirable .
-
Risk: If the antibody was raised against the chlorinated parent, the shared 4-Cl-pyridine motif is the dominant epitope. The alanine tail may not provide enough steric hindrance to prevent binding.
Matrix Interference
When assessing this molecule in biological matrices (plasma/serum):
-
Endogenous Alanine: High levels of free alanine do not typically interfere, but they can compete if the antibody recognizes the C-terminus exclusively.
-
Hydrolysis: 4-Cl-Pic-Ala can hydrolyze back to 4-chloropicolinic acid in plasma. Ensure samples are stabilized (e.g., with esterase inhibitors) during the assessment to measure the intact conjugate accurately.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Kelley, M., et al. (2019). Theoretical considerations and practical approaches to cross-reactivity in ligand-binding assays. The AAPS Journal. (Contextual grounding for LBA cross-reactivity).
A Comparative Technical Guide: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine vs. N-[(4-Bromo-2-pyridinyl)carbonyl]alanine
A Halogen-Driven Divergence in Physicochemical Properties and Biological Potential
Executive Summary
In the landscape of drug discovery and agrochemical development, the strategic modification of lead compounds through halogen substitution is a cornerstone of medicinal and synthetic chemistry. This guide provides an in-depth comparison of two closely related picolinamide derivatives: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine and N-[(4-Bromo-2-pyridinyl)carbonyl]alanine. While differing by only a single halogen atom, the substitution of chlorine with bromine imparts significant, predictable changes in physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These modifications are hypothesized to translate into divergent biological activities, metabolic stabilities, and target-binding affinities. This document details the synthetic routes, provides a framework for comparative biological evaluation, and explores the underlying chemical principles that govern the performance of these two compounds, offering researchers a predictive tool for rational molecular design.
Introduction: The Significance of Halogen Substitution in Picolinamide Scaffolds
The picolinamide moiety, a pyridine-2-carboxamide, is a privileged scaffold found in a wide array of biologically active molecules, from pharmaceuticals to advanced herbicides.[1] Its rigid structure and hydrogen bonding capabilities make it an excellent anchor for binding to protein targets. The alanine conjugate introduces a chiral center and additional points of interaction, further diversifying its potential applications.
The focus of this guide is the systematic comparison of two analogues distinguished solely by the halogen at the 4-position of the pyridine ring. The choice between a chloro and a bromo substituent is far from arbitrary; it is a critical decision in lead optimization that can profoundly influence a molecule's entire pharmacological profile. Chlorine, being more electronegative and smaller, offers a different electronic and steric footprint compared to the larger, more polarizable, and more lipophilic bromine atom. Understanding these differences is key to predicting which analogue may be superior for a given biological target.
This guide will dissect these differences through the lens of synthetic chemistry, physicochemical properties, and potential biological performance, supported by established protocols and theoretical frameworks.
Synthesis and Characterization
The synthesis of both title compounds is readily achievable through standard amide bond formation, coupling the respective 4-halo-2-picolinic acid with L-alanine (or its ester derivative). The most common and reliable method involves the activation of the carboxylic acid, followed by nucleophilic attack from the amino group of alanine.
General Synthetic Workflow
The overall synthetic strategy is a two-step process from the commercially available picolinic acids. The first step involves the activation of the carboxylic acid to form a more reactive species, such as an acyl chloride. The second step is the coupling reaction with the amino acid.
Caption: General workflow for the synthesis of the target compounds.
Detailed Experimental Protocol: Synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
This protocol describes the synthesis using the acyl chloride intermediate. The procedure for the bromo-analogue is identical, with molar equivalents adjusted for the different molecular weight of 4-bromo-2-picolinic acid.
Step 1: Preparation of 4-Chloro-2-picolinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-picolinic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield the crude 4-chloro-2-picolinoyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate flask, suspend L-alanine methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 2.5 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.
-
Dissolve the crude 4-chloro-2-picolinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the alanine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-[(4-Chloro-2-pyridinyl)carbonyl]alanine methyl ester.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Saponification
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product, N-[(4-Chloro-2-pyridinyl)carbonyl]alanine.
Comparative Physicochemical and Spectroscopic Data
The substitution of chlorine with bromine results in predictable changes in the compound's physical and spectroscopic properties.
| Property | N-[(4-Chloro-2-pyridinyl)carbonyl]alanine | N-[(4-Bromo-2-pyridinyl)carbonyl]alanine | Rationale for Difference |
| Molecular Formula | C₉H₉ClN₂O₃ | C₉H₉BrN₂O₃ | Elemental composition |
| Molecular Weight | 228.63 g/mol | 273.08 g/mol | Mass of Br > Cl |
| Calculated LogP | ~1.15 | ~1.40 | Bromine is more lipophilic than chlorine. |
| ¹H NMR (Pyridine H5) | Expected δ ~8.6 ppm | Expected δ ~8.7 ppm | Deshielding effect of Br is slightly different. |
| ¹H NMR (Pyridine H3) | Expected δ ~8.1 ppm | Expected δ ~8.2 ppm | Deshielding effect of Br is slightly different. |
| Mass Spec (M+H)⁺ | m/z 229.03 | m/z 272.98 / 274.98 (1:1) | Isotopic pattern of Br (⁷⁹Br/⁸¹Br) is distinctive. |
Comparative Physicochemical Analysis: The Impact of the Halogen
The choice of halogen directly modulates several key parameters that are critical for biological activity.
-
Electronic Effects: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This makes the C-Cl bond more polarized than the C-Br bond, leading to a greater electron-withdrawing inductive effect for chlorine. This can influence the pKa of the pyridine nitrogen and the overall electron density of the aromatic ring, which can affect binding to biological targets.
-
Steric Effects & Bond Length: Bromine has a significantly larger van der Waals radius than chlorine (1.85 Å vs. 1.75 Å). The C-Br bond is also longer than the C-Cl bond. This size difference can be critical; a binding pocket that comfortably accommodates the chloro-substituent may be too constrained for the bulkier bromo-group, or vice-versa.
-
Lipophilicity: As indicated by the calculated LogP values, the bromo-derivative is more lipophilic. Increased lipophilicity can enhance membrane permeability, potentially improving cell uptake and oral bioavailability. However, it can also lead to increased metabolic turnover and off-target toxicity.
-
Halogen Bonding: Both chlorine and bromine can act as halogen bond donors. A halogen bond is a non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone). Bromine is a stronger halogen bond donor than chlorine due to its greater polarizability. This difference could lead to a significant variation in binding affinity if a halogen bond is a key interaction with the target protein.
Caption: Bromine's higher polarizability can enable stronger halogen bonds.
Comparative Biological Activity & Evaluation
While specific head-to-head data for these exact compounds is not publicly available, we can hypothesize their performance based on related structures, such as picolinate herbicides.[1] Many such herbicides function as synthetic auxins, and their efficacy is highly dependent on the substitution pattern on the pyridine ring.[1] The chloro and bromo analogues would be expected to exhibit distinct activity profiles.
Hypothesized Performance Differences
-
Potency: If a halogen bond with the target is critical for affinity, the bromo-derivative may exhibit higher potency . Conversely, if the binding pocket is sterically constrained, the chloro-derivative may show superior activity .
-
Selectivity: The subtle electronic and steric differences could lead to differential binding to isoforms of a target enzyme or receptor, resulting in one analogue having a better selectivity profile.
-
Pharmacokinetics & Metabolism: The higher lipophilicity of the bromo-analogue might lead to better absorption but could also make it a more likely substrate for cytochrome P450 enzymes, potentially leading to faster clearance. The C-Br bond is also generally more labile to metabolic cleavage than the C-Cl bond.
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
To empirically test the comparative herbicidal potential, a standardized plant-based assay is required. This protocol provides a robust method for quantifying the inhibitory effects of the two compounds.
Sources
Safety Operating Guide
Operational Guide: Disposal of N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Topic: Proper Disposal Procedures for N-[(4-Chloro-2-pyridinyl)carbonyl]alanine Content Type: Operational Technical Guide Audience: Researchers, Senior Scientists, and EHS Officers[1]
Executive Summary & Waste Classification
Immediate Directive: N-[(4-Chloro-2-pyridinyl)carbonyl]alanine must be classified and handled as Halogenated Organic Waste .
Due to the presence of the chlorine substituent on the pyridine ring, this compound requires high-temperature incineration (>1,100°C) to prevent the formation of dioxins and furans. Do not dispose of this compound in general aqueous waste, non-halogenated solvent streams, or municipal trash.[2]
| Classification Criteria | Designation |
| Primary Waste Stream | Halogenated Organic Solids/Liquids |
| RCRA Status (USA) | Characteristic Waste (Potential D038 Pyridine derivative); Treat as Hazardous.[1][3] |
| EU Waste Code (EWC) | 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors) |
| Incompatible Streams | Oxidizers, Strong Acids, Non-Halogenated Solvents (if segregation is required by local incinerator) |
Chemical Profile & Hazard Identification (SAR Analysis)
Context: As a specific Safety Data Sheet (SDS) may not be universally available for this research intermediate, the following hazard profile is derived from Structure-Activity Relationships (SAR) of the 4-chloropicolinic acid and alanine moieties.
-
Chemical Structure: An amide conjugate of 4-chloropyridine-2-carboxylic acid and alanine.[1]
-
Functional Hazards:
-
Pyridine Moiety: Pyridine derivatives are often skin/eye irritants and potential sensitizers. They can exhibit aquatic toxicity.[4]
-
Chlorine Substituent: Increases lipophilicity and environmental persistence. Defines the waste as "Halogenated," mandating specific thermal treatment.[2]
-
Alanine Moiety: While biologically benign, it does not neutralize the toxicity of the chloropyridine group.[2]
-
Predicted Hazard Statements (GHS):
-
H411: Toxic to aquatic life with long-lasting effects.[1]
Step-by-Step Disposal Protocol
Phase 1: Segregation (The Self-Validating System)
To ensure compliance, use a "Binary Check" system at the point of generation.[1] This prevents cross-contamination of non-halogenated streams, which is a common audit failure in pharmaceutical labs.[2]
The Protocol:
-
Isolate: Do not mix with acetone, ethanol, or methanol waste streams unless the entire container is designated for halogenated disposal.[2]
-
Solid Waste: If the material is a solid powder or precipitate, collect in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."[1]
-
Liquid Waste: If dissolved (e.g., in DCM or DMSO), dispose of into the Halogenated Solvent carboy.[2]
Phase 2: Packaging & Labeling[1]
-
Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers if the solution is acidic, as hydrolysis of the chloride can lead to corrosion.[2]
-
Labeling:
-
Chemical Name: Full IUPAC name (No abbreviations).
-
Constituents: List "N-[(4-Chloro-2-pyridinyl)carbonyl]alanine" and the solvent (e.g., "Dichloromethane 90%").[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Phase 3: Diagrammatic Workflows
Figure 1: Waste Segregation Logic This decision tree ensures the compound ends up in the correct incineration stream.
Caption: Decision logic for segregating chlorinated pyridine derivatives. Note that adding this compound to a non-halogenated stream effectively reclassifies the entire container as halogenated, increasing disposal costs.[2]
Spill Response Procedures
Immediate Action: Evacuate the immediate area if dust is generated. Don PPE (Nitrile gloves, lab coat, safety goggles).[2]
Figure 2: Spill Cleanup Workflow
Caption: Operational workflow for containing and cleaning spills of chlorinated pyridine intermediates.
Technical Justification for Incineration
Why is high-temperature incineration required?
-
C-Cl Bond Stability: The carbon-chlorine bond on the pyridine ring is thermally stable.[1] Standard combustion (<800°C) may fail to break this bond completely.
-
Dioxin Precursor Risk: Incomplete combustion of chlorinated aromatics at lower temperatures (200–400°C) can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs).
-
Protocol: The waste must be sent to a facility operating a rotary kiln incinerator with a secondary combustion chamber operating >1,100°C and rapid quench cooling to prevent de novo synthesis of dioxins [1].
References
-
United States Environmental Protection Agency (EPA). (2024). Combustion of Hazardous Waste containing Halogenated Organics. RCRA Online. [Link]1][2]
-
National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: Chlorinated Pyridine Derivatives. [Link]
-
European Commission. (2008). Directive 2008/98/EC on waste (Waste Framework Directive). [Link]1]
Sources
- 1. N-[(4-Chloro-1-hydroxy-2-naphthyl)carbonyl]-L-alanine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Operational Safety Guide: Handling N-[(4-Chloro-2-pyridinyl)carbonyl]alanine
Executive Safety Summary
N-[(4-Chloro-2-pyridinyl)carbonyl]alanine is a chlorinated pyridine-amide conjugate, typically utilized as a building block in the synthesis of bioactive compounds or analyzed as a metabolite of picolinic acid herbicides.
While specific toxicological data for this exact conjugate may be sparse in public repositories, the Precautionary Principle dictates that we manage it based on its structural moieties: the 4-chloropyridine ring (associated with irritation and potential sensitization) and the alanine side chain .
Core Safety Directive: Treat this compound as a Category 3 Irritant (Skin/Eye/Respiratory) and a potential Skin Sensitizer . Strict dust control and dermal protection are the primary operational requirements.
Hazard Analysis & Risk Assessment
As a researcher, you must understand why you are selecting specific PPE. The hazards are derived from the functional groups:
| Moiety | Associated Hazard | Mechanism of Action |
| Chloropyridine Ring | Skin/Eye Irritation, Sensitization | Electron-deficient ring can react with nucleophilic residues on skin proteins (haptenization), leading to contact dermatitis. |
| Amide Linkage | Enhanced Stability/Solubility | Increases lipophilicity compared to free acids, potentially aiding dermal absorption if dissolved in organic solvents. |
| Physical State (Solid) | Inhalation (Dust) | Fine crystalline powders are easily aerosolized during weighing, posing a risk to the upper respiratory tract. |
Critical Insight: When this compound is dissolved in carrier solvents like DMSO or DMF , its ability to permeate the skin increases by orders of magnitude. Your PPE strategy must evolve from "Solid Handling" to "Solution Handling."
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this matrix tailored to the compound's permeation properties.
Table 1: Personal Protective Equipment Specifications
| Protection Zone | Solid Handling (< 100 mg) | Solution Handling / Scale-Up (> 1 g) | Technical Rationale |
| Hand Protection | Nitrile (0.11 mm) Single layer. | Nitrile (High Dexterity, 0.2 mm) Double-gloving recommended if using DMSO. | Standard nitrile offers >480 min breakthrough for the solid. Solvents degrade gloves; double layers prevent micro-pinhole exposure. |
| Respiratory | Fume Hood (Sash @ 18").If hood unavailable: N95/P100 Mask . | Fume Hood REQUIRED. Do not handle solutions outside containment. | The primary risk is dust inhalation. In solution, the risk shifts to solvent vapor and splash. |
| Eye Protection | Safety Glasses with side shields.[1][2] | Chemical Goggles (Indirect Vent). | Goggles prevent splashes from bypassing the side of glasses during pipetting or vortexing. |
| Body Defense | Standard Lab Coat (Cotton/Poly blend). | Lab Coat + Tyvek Sleeves or Apron. | Forearms are the most common exposure site during reaching movements in the hood. |
Operational Protocols
Phase A: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transfer of static-prone solids.
-
Static Control: Use an anti-static gun or ionizing bar near the balance. Chlorinated organic solids often carry high static charges, causing "jumping" of powder.
-
The "Sash Rule": Keep the fume hood sash as low as possible while viewing the balance.
-
Transfer: Use a disposable antistatic spatula. Do not return excess chemical to the stock bottle to prevent cross-contamination and dust generation.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (wet-wiping prevents re-aerosolization).
Phase B: Solubilization (Liquid State)
Once dissolved, the chemical can penetrate skin faster.
-
Solvent Choice: If using DMSO, assume the chemical will penetrate nitrile gloves in <15 minutes upon contact. Change gloves immediately after any splash.
-
Vessel Closure: distinctively mark all vials containing the solution. Use Parafilm® or screw caps with PTFE liners to prevent evaporation and creep.
Emergency & Disposal Logic
Spill Management:
-
Solid Spill: Do NOT sweep. Sweeping creates aerosols. Use a HEPA-filtered vacuum or the "Wet Wipe" method (cover with wet paper towels, then scoop).
-
Liquid Spill: Absorb with vermiculite or chemically inert pads.
Waste Disposal:
-
Classification: Segregate as Halogenated Organic Waste .
-
Why? The chlorine atom on the pyridine ring requires high-temperature incineration to prevent the formation of dioxins/furans during disposal. Do not mix with non-halogenated solvents (like pure acetone washings) if your facility separates them, as this increases disposal costs.
Visual Workflow: Decision Logic
This diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.
Figure 1: Operational Logic Flow for PPE Selection and Handling based on physical state.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86326, 4-Chloropicolinic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and halogenated amides. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
